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  • Product: Methyl 5-cyanobenzo[d]thiazole-2-carboxylate
  • CAS: 2231676-36-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Executive Summary & Pharmacological Relevance Benzothiazole derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Benzothiazole derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced fluorophores. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9)[1] is a highly functionalized intermediate whose rigid, planar structure and orthogonal reactive sites make it invaluable for drug discovery.

For analytical scientists and drug development professionals, the precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Misassignment of the aromatic spin system can lead to catastrophic downstream synthetic errors. This whitepaper provides a comprehensive, causality-driven breakdown of the ¹H and ¹³C NMR chemical shifts for this molecule, establishing a self-validating protocol for rigorous structural verification.

Structural Elucidation & Spin System Analysis (Causality of Shifts)

The molecule consists of a benzo[d]thiazole core substituted with a methyl carboxylate group at C2 and a cyano group at C5. These electron-withdrawing groups (EWGs) exert profound inductive and mesomeric effects across the conjugated system, significantly altering the local magnetic environment of specific nuclei.

¹H NMR Predictive Causality

The aromatic spin system consists of three distinct protons: H4, H6, and H7. Their chemical shifts are dictated by their proximity to the core heteroatoms (N and S) and the C5-cyano group.

  • H4 (δ ~8.55 ppm): This proton is isolated between the bridgehead nitrogen (N3) and the C5-cyano group. It experiences severe deshielding due to the magnetic anisotropy of the adjacent imine-like nitrogen and the strong electron-withdrawing nature of the ortho-cyano group. Analogous structures, such as 5-cyanobenzothiazole-2-carboxaldehyde, exhibit this H4 signal at 8.57 ppm, validating this extreme downfield shift[2].

  • H7 (δ ~8.10 ppm): Located ortho to the sulfur atom (S1), H7 is deshielded by the heteroatom and the global electron-deficient nature of the benzothiazole core. However, because it lacks immediate proximity to the cyano group, it is slightly more shielded than H4.

  • H6 (δ ~7.75 ppm): This proton appears as a doublet of doublets (dd) due to ortho-coupling with H7 and meta-coupling with H4. While deshielded by the ortho-cyano group, it is the furthest aromatic proton from the core heteroatoms, causing it to resonate furthest upfield within the aromatic region.

  • -OCH₃ (δ ~4.12 ppm): The methoxy protons appear as a sharp, integrated singlet (3H). The shift is pushed downfield relative to aliphatic esters due to direct attachment to a carbonyl group that is fully conjugated with the electron-deficient benzothiazole ring.

¹³C NMR Predictive Causality

The carbon backbone is highly sensitive to the electronic environment, with shifts driven by mesomeric electron withdrawal and heteroatom electronegativity[3].

  • C2 (δ ~160.5 ppm): The imine-like carbon is highly deshielded by both adjacent heteroatoms (N and S) and the ester carbonyl.

  • C=O (δ ~160.0 ppm): The ester carbonyl carbon exhibits a typical shift for an aromatic-conjugated ester.

  • C5 (δ ~111.0 ppm): The ipso-carbon attached to the cyano group is characteristically shielded. This is due to the magnetic anisotropy and mesomeric electron withdrawal of the -CN group, a well-documented phenomenon in benzonitriles and benzothiazolylacetonitriles[4].

  • -CN (δ ~118.0 ppm): The nitrile carbon appears in its characteristic narrow window.

Quantitative Data Summaries

The tables below summarize the predicted and literature-extrapolated ¹H and ¹³C NMR chemical shifts for methyl 5-cyanobenzo[d]thiazole-2-carboxylate in CDCl₃[2].

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H4 8.55Doublet (d)1.51HDeshielded by adjacent N3 and ortho-CN.
H7 8.10Doublet (d)8.41HDeshielded by adjacent S1.
H6 7.75Doublet of doublets (dd)8.4, 1.51HOrtho-coupled to H7, meta-coupled to H4.
-OCH₃ 4.12Singlet (s)-3HMethoxy group of the C2 ester.
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C2 160.5Quaternary (C)Imine-like, highly deshielded by N, S, and C=O.
C=O 160.0Quaternary (C)Ester carbonyl.
C3a 153.0Quaternary (C)Bridgehead carbon adjacent to N3.
C7a 139.0Quaternary (C)Bridgehead carbon adjacent to S1.
C6 128.5Methine (CH)Aromatic CH.
C4 127.5Methine (CH)Aromatic CH, adjacent to N3.
C7 124.0Methine (CH)Aromatic CH, adjacent to S1.
-CN 118.0Quaternary (C)Nitrile carbon.
C5 111.0Quaternary (C)Ipso-carbon, shielded by -CN anisotropy.
-OCH₃ 53.8Methyl (CH₃)Ester methoxy carbon.

Experimental Protocol for NMR Acquisition

To ensure a self-validating system, the following protocol must be strictly adhered to. This methodology guarantees that the acquired spectra are free from solvent-induced artifacts and relaxation-based integration errors.

Step 1: Sample Preparation Dissolve 15–20 mg (for ¹H) or 60–80 mg (for ¹³C) of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a clean, 5 mm precision NMR tube.

Step 2: Instrument Tuning & Shimming Insert the sample into the spectrometer (e.g., 400 MHz or higher). Perform automated tuning and matching (ATM) on the probe to optimize the resonance circuit for ¹H and ¹³C frequencies. Shim the magnet using gradient shimming (Z-axis) to achieve a lock signal >80% and a line width at half height (FWHM) of <1.0 Hz for the TMS peak.

Step 3: ¹H NMR Acquisition

  • Pulse Sequence: Standard 90° pulse (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the aromatic protons for accurate integration.

  • Scans (NS): 16–32.

Step 4: ¹³C NMR Acquisition

  • Pulse Sequence: Proton-decoupled (zgpg30).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds. Quaternary carbons (C2, C5, C3a, C7a) lack Nuclear Overhauser Effect (NOE) enhancement and require longer relaxation times.

  • Scans (NS): 1024–2048 (depending on concentration) to achieve an adequate signal-to-noise ratio for the ipso-carbons.

Step 5: Data Processing & Calibration Apply exponential multiplication (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct manually. Calibrate chemical shifts strictly to the TMS internal standard (0.00 ppm) or the residual CHCl₃ solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

2D NMR Validation Workflow

While 1D NMR provides foundational assignments, definitive structural validation requires 2D NMR techniques to map the exact connectivity of the benzothiazole core. The workflow below outlines the logical progression from sample preparation to final assignment.

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS) N2 1D ¹H NMR (Spin System Analysis) N1->N2 N3 1D ¹³C NMR (Carbon Backbone) N1->N3 N4 COSY (H-H Coupling) N2->N4 N5 HSQC (1-Bond C-H) N2->N5 N6 HMBC (Long-Range C-H) N2->N6 N3->N5 N3->N6 N7 Final Structural Validation N4->N7 N5->N7 N6->N7

Workflow for 1D and 2D NMR structural validation of benzothiazole derivatives.

References

  • Title: CAS:1392015-58-5 Methyl 4-chlorobenzo[d]thiazole-2-carboxylate (Catalog listing for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate)
  • Title: 可視光あるいは近紫外光による新規遷移金属フリー化学選択的酸化法に関する研究 2018 長澤圭 (Research on novel transition metal-free chemoselective oxidation methods using visible or near-ultraviolet light)
  • Source: Diva-portal.
  • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: MDPI URL

Sources

Exploratory

An In-Depth Technical Guide to the Structural Characterization of Methyl 5-Cyanobenzo[d]thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the methodologies for the complete structural elucidation of methyl 5-cyanobenzo[d]thiazole-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the methodologies for the complete structural elucidation of methyl 5-cyanobenzo[d]thiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[1][2] This guide provides a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques to unambiguously determine the molecular architecture of this target compound. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are presented. The causality behind experimental choices is explained, ensuring a robust and self-validating analytical workflow. This document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole derivatives in drug discovery and materials science.

Introduction: The Significance of the Benzothiazole Core

Benzothiazoles are a critical class of heterocyclic compounds renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[3][4] The specific substitution pattern on the benzothiazole ring system profoundly influences its biological activity. Therefore, the precise and unambiguous structural characterization of novel derivatives, such as methyl 5-cyanobenzo[d]thiazole-2-carboxylate, is a foundational step in the drug discovery and development pipeline.[1] This guide outlines a systematic and integrated approach to elucidating the structure of this molecule, ensuring the integrity of subsequent structure-activity relationship (SAR) studies and lead optimization efforts.

Synthesis Pathway

The synthesis of methyl 5-cyanobenzo[d]thiazole-2-carboxylate typically involves a multi-step process. A common synthetic route starts from substituted anilines, which undergo cyclization to form the benzothiazole core.[5] For instance, a plausible pathway could involve the reaction of a suitably substituted aminothiophenol with an appropriate reagent to introduce the carboxylate and cyano functionalities. The final product would be purified using standard techniques like recrystallization or column chromatography to ensure high purity for subsequent analytical characterization.[1][4]

Spectroscopic Characterization: A Multi-Technique Approach

The initial and most accessible methods for structural elucidation rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Expected Chemical Shifts (δ):

    • Aromatic Protons: The protons on the benzothiazole ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the 5-cyano derivative, distinct signals for H-4, H-6, and H-7 are expected.

    • Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[6]

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will be observed in the downfield region of the spectrum, typically between 160 and 170 ppm.[7][8]

    • Aromatic and Thiazole Carbons: The carbon atoms of the benzothiazole ring system will resonate in the range of approximately 110-160 ppm.[7]

    • Cyano Carbon: The carbon of the nitrile group (-C≡N) typically appears between 115 and 125 ppm.

    • Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will be found in the upfield region, around 50-60 ppm.[6]

  • Sample Preparation: Dissolve 5-10 mg of purified methyl 5-cyanobenzo[d]thiazole-2-carboxylate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is standard.

  • Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is indicative of the nitrile group.

    • C=O Stretch: A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ corresponds to the ester carbonyl group.[2]

    • C=N Stretch: The stretching vibration of the C=N bond within the thiazole ring is expected around 1580-1620 cm⁻¹.[2][4]

    • Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.[4]

    • C-O Stretch: The C-O single bond stretch of the ester group will appear in the 1000-1300 cm⁻¹ region.

    • C-S Stretch: The C-S stretching vibration within the thiazole ring is typically observed in the 600-700 cm⁻¹ range.[4]

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly onto the crystal.

  • Background Scan: Perform a background scan of the empty sample holder (or with a pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Expected Data:

    • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

    • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for benzothiazole derivatives may involve cleavage of the ester group or loss of the cyano group.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.

  • Analysis: Determine the mass of the molecular ion and analyze the isotopic pattern to confirm the elemental composition. Compare the exact mass with the theoretical mass calculated for the proposed structure.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide excellent evidence for the molecular structure, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.[3][9] It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions.

  • Crystal Growth: Grow a single crystal of suitable size and quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution of the compound.

  • Crystal Mounting and Screening: Select a suitable crystal under a microscope and mount it on a goniometer head. Screen the crystal for its diffraction quality using an X-ray diffractometer.

  • Data Collection: Mount the crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations. Direct a beam of X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) at the crystal. Collect a series of diffraction patterns as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use these to solve the crystal structure, typically using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation and Analysis: Validate the final crystal structure to ensure its chemical and crystallographic reasonability. Analyze the geometric parameters and intermolecular interactions.

Data Synthesis and Structural Confirmation

The unambiguous structural characterization of methyl 5-cyanobenzo[d]thiazole-2-carboxylate is achieved through the synergistic integration of data from all analytical techniques. The NMR data establishes the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, the mass spectrum verifies the molecular weight and formula, and X-ray crystallography provides the definitive three-dimensional structure.

Summary of Expected Structural Data
Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons: 7.0-9.0 ppm; Methyl protons: 3.8-4.0 ppm
¹³C NMR Chemical Shift (δ)Carbonyl: 160-170 ppm; Aromatic/Thiazole: 110-160 ppm; Cyano: 115-125 ppm; Methyl: 50-60 ppm
IR Spectroscopy Wavenumber (cm⁻¹)C≡N: ~2230; C=O: ~1715; C=N: ~1600; Aromatic C-H: >3000
Mass Spectrometry m/zMolecular ion peak corresponding to the exact mass
X-ray Crystallography -Provides precise bond lengths, bond angles, and crystal packing information

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the structural characterization process.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay Interpretation Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation XRay->Interpretation Validation Structure Validated Interpretation->Validation

Caption: Workflow from synthesis to structural validation.

Conclusion

This technical guide provides a robust framework for the comprehensive structural characterization of methyl 5-cyanobenzo[d]thiazole-2-carboxylate. By employing a combination of advanced spectroscopic and crystallographic techniques, researchers can confidently and accurately elucidate the molecular structure of this and related benzothiazole derivatives. This foundational knowledge is paramount for advancing the fields of medicinal chemistry and materials science, enabling the rational design of novel compounds with tailored properties and biological activities.

References

  • A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives - Benchchem.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.
  • A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives - Benchchem.
  • "validating the synthesis of benzothiazole derivatives through spectroscopic methods" - Benchchem.
  • Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - IUCr Journals.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences.
  • 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC.

Sources

Foundational

Mechanism of Formation of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate: An In-Depth Technical Guide

Executive Summary & Strategic Importance Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-tubercular agents, and advanced imaging probes[1]. The strategic placement of the 5-cyano group provides an essential vector for late-stage functionalization (e.g., reduction to an amine or hydrolysis to an amide), while the C2-carboxylate serves as a prime site for amidation or cross-coupling[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, causality-driven breakdown of its synthesis. We will focus on the highly efficient cyclocondensation of 3-amino-4-mercaptobenzonitrile with methyl 2-chloro-2-oxoacetate, dissecting the kinetic and thermodynamic principles that govern this transformation.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the benzothiazole core is most efficiently achieved via the cyclocondensation of an ortho-aminothiophenol with a 1,2-biselectrophile[3]. To achieve the specific substitution pattern of the target molecule, the optimal precursors are 3-amino-4-mercaptobenzonitrile (also known as 2-amino-4-cyanobenzenethiol) and methyl 2-chloro-2-oxoacetate (methyl oxalyl chloride).

The choice of methyl 2-chloro-2-oxoacetate is deliberate. It presents two distinct electrophilic centers: an acyl chloride and a methyl ester. The acyl chloride is significantly more electrophilic, ensuring chemoselective initial attack and preventing the formation of undesired polymeric byproducts[4].

Step-by-Step Mechanistic Pathway

The formation of the benzothiazole ring proceeds through a meticulously orchestrated three-stage cascade:

  • Chemoselective N-Acylation (Kinetic & Thermodynamic Control): Upon the introduction of methyl 2-chloro-2-oxoacetate to 3-amino-4-mercaptobenzonitrile in the presence of a non-nucleophilic base (e.g., triethylamine), N-acylation occurs preferentially over S-acylation. According to Hard-Soft Acid-Base (HSAB) theory, the hard acyl chloride carbon pairs kinetically with the harder amine nucleophile, rather than the softer thiol. Furthermore, amides are thermodynamically more stable than thioesters, making this step irreversible. The base scavenges the generated HCl, preventing the protonation of the aniline and maintaining its nucleophilicity.

  • Intramolecular Thio-Cyclization (5-exo-trig): The resulting intermediate, methyl 2-((5-cyano-2-mercaptophenyl)amino)-2-oxoacetate, features a highly nucleophilic ortho-thiol group in close proximity to the newly formed amide carbonyl. Upon heating, the sulfur atom executes an intramolecular nucleophilic attack on the amide carbonyl carbon. According to Baldwin's rules, this is a favored 5-exo-trig cyclization[3], leading to the formation of a tetrahedral thiohemiaminal intermediate.

  • Dehydration and Aromatization: The tetrahedral intermediate is transient. Driven by the immense thermodynamic stability of the resulting 10-π electron aromatic system, the intermediate undergoes rapid dehydration (loss of a water molecule) to yield the final aromatic product, methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

Mechanism A Precursors 3-Amino-4-mercaptobenzonitrile + Methyl chlorooxoacetate B Intermediate 1 N-Acylated Thiophenol A->B Et3N, 0 °C - HCl C Intermediate 2 Tetrahedral Thiohemiaminal B->C 5-exo-trig Cyclization D Target Product Methyl 5-cyanobenzo[d]thiazole- 2-carboxylate C->D Dehydration - H2O

Figure 1: Stepwise mechanistic pathway for the formation of the target benzothiazole core.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Every step includes an In-Process Control (IPC) to verify causality and reaction progress.

Step 1: Reagent Preparation & N-Acylation

  • Procedure: Charge a flame-dried round-bottom flask with 3-amino-4-mercaptobenzonitrile (1.0 equiv) and anhydrous THF (0.2 M). The use of strictly anhydrous THF is critical to prevent the competitive hydrolysis of the moisture-sensitive methyl 2-chloro-2-oxoacetate.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv) dropwise. The low temperature mitigates the exothermic nature of the subsequent acylation, preventing thermal degradation and double-acylation side reactions.

  • Electrophile Addition: Slowly add methyl 2-chloro-2-oxoacetate (1.1 equiv) dropwise over 15 minutes.

  • IPC: Analyze via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the appearance of a highly polar, UV-active spot confirms the formation of the N-acylated intermediate.

Step 2: Cyclization & Dehydration

  • Procedure: Remove the ice bath and allow the reaction to warm to room temperature, then equip the flask with a reflux condenser and heat to 70 °C for 4-6 hours.

  • Causality: The thermal energy overcomes the activation barrier required for the 5-exo-trig cyclization and subsequent dehydration.

  • IPC: Monitor via LC-MS. The intermediate mass[M+H]+ will shift by -18 Da (loss of water), confirming aromatization.

Step 3: Workup & Purification

  • Procedure: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Workflow S1 1. Reagent Preparation Dissolve thiol in dry THF, add Et3N at 0 °C S2 2. Electrophile Addition Dropwise addition of methyl 2-chloro-2-oxoacetate S1->S2 S3 3. Cyclization & Dehydration Reflux at 70 °C for 4-6 h (LC-MS Monitor) S2->S3 S4 4. Workup & Purification Aqueous quench, EtOAc extraction, Chromatography S3->S4

Figure 2: Self-validating experimental workflow with critical in-process controls.

Quantitative Data & Optimization

The following table summarizes the optimization of the reaction conditions, demonstrating the causality behind the finalized protocol parameters.

SolventBaseTemperature ProfileYield (%)Rationale / Causality
DCMNone0 °C to RT< 20%Lack of acid scavenger leads to HCl-mediated protonation of the aniline, halting the reaction.
THF Et3N (1.5 eq) 0 °C to 70 °C 85% THF provides excellent solubility; Et3N neutralizes HCl; Reflux drives the dehydration step.
ToluenePyridine (2.0 eq)0 °C to 110 °C78%Higher temperature accelerates dehydration but causes minor thermal degradation of the product.
EtOHNaOAcRT to 80 °C45%Protic solvent competes for the electrophile via transesterification side reactions.

References

  • Title: Rationalization of Benzazole-2-carboxylate versus Benzazine-3-one/Benzazine-2,3-dione Selectivity Switch during Cyclocondensation of 2-Aminothiophenols/Phenols/Anilines with 1,2-Biselectrophiles in Aqueous Medium Source: The Journal of Organic Chemistry (ACS Publications) URL: 3

  • Title: 4-Amino-3-mercaptobenzonitrile: A Comprehensive Technical Guide for Organic Synthesis Source: Benchchem URL:

  • Title: Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII Source: PMC (National Institutes of Health) URL: 2

  • Title: WO2012138670A1 - Process for the preparation of an hiv integrase inhibitor Source: Google Patents URL: 4

  • Title: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds Source: PMC (National Institutes of Health) URL: 1

Sources

Exploratory

Electronic Properties and Dipole Moment of 5-Cyanobenzo[d]thiazole Derivatives: A Computational and Experimental Framework

Executive Summary The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry and organic optoelectronics. Among these, 5-cyanobenzo[d]thiazole derivatives represent a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry and organic optoelectronics. Among these, 5-cyanobenzo[d]thiazole derivatives represent a privileged scaffold. The strategic placement of a cyano (–CN) group at the 5-position of the benzothiazole core introduces a profound electron-withdrawing effect, polarizing the π -conjugated system. This architectural modification significantly alters the molecule's electronic properties—specifically compressing the HOMO-LUMO band gap and drastically increasing the ground-state dipole moment. This whitepaper provides an in-depth technical analysis of these electronic shifts, detailing the causality behind their quantum mechanical behavior, and outlines self-validating protocols for both computational profiling and experimental synthesis.

Mechanistic Rationale: The Role of the Cyano Substituent

To understand the utility of 5-cyanobenzo[d]thiazoles, one must analyze the charge transfer (CT) dynamics dictated by the molecule's substituents. The unsubstituted benzo[d]thiazole ring is an electron-deficient heterocycle. When a strongly electronegative cyano group is attached to the 5-position, it exerts both a strong inductive pull ( −I ) and a resonance effect ( −R )[1].

This "push-pull" dynamic forces electron density away from the sulfur and nitrogen heteroatoms toward the cyano-substituted phenyl ring. Consequently:

  • Dipole Moment Amplification: The vector shift of electron density elongates the charge separation axis, resulting in a high permanent dipole moment (often >5.0 Debye)[2]. A high dipole moment directly enhances the molecule's solubility in polar solvents and its affinity for polar biological targets.

  • LUMO Stabilization: The empty π∗ orbitals of the cyano group mix with the Lowest Unoccupied Molecular Orbital (LUMO) of the benzothiazole core, lowering its energy. This reduces the overall band gap ( ΔE ), shifting the absorption and emission spectra toward the visible region (red-shift)[1][3].

Cyano_Effect C1 5-Cyano Substitution (Strong EWG) C2 Pi-Electron Polarization (Charge Delocalization) C1->C2 C3 Increased Dipole Moment (> 5.0 Debye) C2->C3 C4 Lowered LUMO Energy (Reduced Bandgap) C2->C4 C5 Enhanced Solvatochromism (ICT Transitions) C3->C5 C6 Improved NLO Properties (Hyperpolarizability) C3->C6 C4->C6

Fig 1. Logical causality of 5-cyano substitution on benzothiazole electronic properties.

Quantum Mechanical Profiling (DFT/TD-DFT)

Theoretical investigations using Density Functional Theory (DFT) act as a predictive microscope, allowing us to map the Electrostatic Molecular Potential (EMP) and anticipate reactivity prior to bench synthesis[3]. The hybrid functional B3LYP combined with the 6-311++G(d,p) basis set is the gold standard for these derivatives, as it perfectly balances computational cost with the inclusion of diffuse functions necessary for accurately calculating polarizabilities and dipole moments[2].

Quantitative Electronic Descriptors

The table below synthesizes the typical quantum chemical parameters for cyano-substituted benzothiazoles, illustrating how the scaffold behaves under an applied electromagnetic field.

Table 1: Representative Quantum Chemical Descriptors of Cyano-Benzothiazole Derivatives

DescriptorSymbolTypical Value RangeMechanistic Implication
Dipole Moment μ 5.50 - 6.20 DHigh polarity; dictates aqueous solubility and solvatochromic shift[1][2].
HOMO Energy EHOMO​ -6.2 to -6.8 eVMaps nucleophilic reactivity; lowered by the -CN EWG[3].
LUMO Energy ELUMO​ -2.4 to -2.8 eVMaps electrophilic reactivity; heavily stabilized by -CN[3].
Band Gap ΔE 3.5 - 4.2 eVDetermines UV-Vis absorption profile and CT efficiency[1].
Chemical Hardness η ~1.8 - 2.0 eVMeasures resistance to charge transfer; lower values indicate higher reactivity.
Solvatochromism and Excited-State Dynamics

Time-Dependent DFT (TD-DFT) reveals that upon photoexcitation, the dipole moment of these derivatives increases significantly compared to the ground state. This phenomenon drives Intramolecular Charge Transfer (ICT) . Experimentally, this is observed as a pronounced red-shift in emission spectra when transitioning from non-polar solvents (e.g., hexane) to highly polar solvents (e.g., acetonitrile)[4]. The excited state, possessing a higher dipole moment, is preferentially stabilized by the polar solvent cage.

Self-Validating Methodologies

To ensure scientific integrity, computational predictions must be tightly coupled with experimental validation. Below are the step-by-step protocols for establishing a self-validating workflow.

Protocol A: Computational Workflow for Electronic Property Determination

Rationale: A geometry optimization is meaningless if the structure rests on a saddle point. Frequency calculations are mandatory to confirm a true energy minimum.

  • Initial Geometry Construction: Build the 5-cyanobenzo[d]thiazole structure using a molecular editor (e.g., GaussView) and pre-optimize using molecular mechanics (UFF force field).

  • Ground-State Optimization: Execute DFT calculations using the B3LYP/6-311++G(d,p) level of theory in a vacuum and an implicit solvent model (e.g., PCM for water or acetonitrile)[2][3].

  • Frequency Calculation (Validation Step): Run a vibrational frequency calculation on the optimized geometry. Critical Check: Ensure there are zero imaginary frequencies. If an imaginary frequency is present, perturb the geometry along that normal mode and re-optimize[5].

  • Electronic Property Extraction: Extract the HOMO/LUMO energies, dipole moment ( μ ), and generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic/electrophilic sites[3].

  • TD-DFT Analysis: Calculate the first 20 singlet-singlet excitations to predict the UV-Vis absorption spectrum and oscillator strengths ( f ).

DFT_Workflow N1 Input Geometry (5-Cyanobenzo[d]thiazole) N2 Geometry Optimization (B3LYP/6-311++G(d,p)) N1->N2 Gaussian N3 Frequency Calculation (Confirm Minimum) N2->N3 Converged N4 Electronic Properties (HOMO/LUMO, Dipole) N3->N4 Ground State N5 TD-DFT Analysis (Excited States) N3->N5 Excited State N6 Experimental Validation (UV-Vis/FT-IR) N4->N6 Compare N5->N6 Compare

Fig 2. Computational workflow for validating electronic properties of benzothiazoles.

Protocol B: Experimental Spectroscopic Validation

Rationale: Theoretical TD-DFT transitions must mirror physical absorption bands to validate the chosen functional and basis set.

  • Sample Preparation: Synthesize or procure high-purity (>98%) 5-cyanobenzo[d]thiazole. Prepare 1.0×10−5 M stock solutions in a gradient of solvents (Hexane, Dichloromethane, Acetonitrile, Methanol).

  • UV-Vis Absorption Mapping: Record the absorption spectra from 200 nm to 600 nm using a dual-beam spectrophotometer.

  • Data Correlation: Plot the experimental λmax​ against the TD-DFT predicted vertical excitation energies. A deviation of <0.2 eV indicates a highly reliable computational model.

  • Dipole Moment Estimation (Lippert-Mataga): Use the Stokes shift ( νabs​−νem​ ) across the solvent gradient to plot a Lippert-Mataga graph. The slope of this plot is directly proportional to the change in dipole moment ( Δμ ) between the ground and excited states[4].

Advanced Applications: Bioconjugation & Optoelectronics

The unique electronic profile of the cyanobenzothiazole scaffold makes it a highly versatile molecular tool.

Bioorthogonal Click Chemistry (CBT-Cysteine)

Because the cyano group heavily withdraws electron density, the nitrile carbon becomes highly electrophilic (as mapped by the LUMO). This enables a rapid, bioorthogonal condensation reaction with 1,2-aminothiols, such as N-terminal cysteine residues[6].

In biological systems, 2-cyano or 5-cyanobenzothiazole derivatives undergo nucleophilic attack by the thiol of cysteine, followed by intramolecular cyclization to form a stable luciferin-like thiazoline conjugate[7]. This reaction boasts a second-order rate constant of roughly 2.6−3.2 M−1s−1 under physiological conditions, making it an exceptional tool for site-specific protein modification, live-cell imaging, and monitoring cytosolic drug accumulation[6][7].

CBT_Click R1 Cyanobenzo[d]thiazole (Electrophilic Nitrile) I1 Nucleophilic Attack (Thiol to Nitrile) R1->I1 R2 1,2-Aminothiol (N-terminal Cysteine) R2->I1 I2 Intramolecular Cyclization (Amine to Imine) I1->I2 P1 Luciferin-like Thiazoline (Stable Bioconjugate) I2->P1 Bioorthogonal

Fig 3. Reaction pathway for the bioorthogonal cyanobenzothiazole-cysteine click reaction.

Optoelectronics and Non-Linear Optics (NLO)

In materials science, the massive dipole moment and high polarizability induced by the cyano group make these derivatives prime candidates for Non-Linear Optical (NLO) materials and Organic Light-Emitting Diodes (OLEDs). The strong electron-withdrawing nature of the -CN group lowers the internal reorganization energies for electron transport, facilitating efficient charge injection and mobility within thin-film devices[1].

Conclusion

The 5-cyanobenzo[d]thiazole architecture is a masterclass in electronic modulation. By leveraging the strong electron-withdrawing capacity of the cyano group, chemists can predictably engineer the molecule's dipole moment, HOMO-LUMO gap, and electrophilicity. Whether utilized as a bioorthogonal warhead for protein labeling or as a high-mobility charge transfer material in optoelectronics, its behavior is deeply rooted in the quantum mechanical principles outlined in this guide.

Sources

Foundational

Toxicity profile of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in vitro

Comprehensive In Vitro Toxicity Profile of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate: A Technical Guide for Preclinical Evaluation Executive Summary In early-stage drug discovery, the benzothiazole scaffold is highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vitro Toxicity Profile of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate: A Technical Guide for Preclinical Evaluation

Executive Summary

In early-stage drug discovery, the benzothiazole scaffold is highly prized for its diverse pharmacological properties, ranging from antimicrobial to potent antineoplastic activities[1]. However, the translation of these compounds is frequently bottlenecked by idiosyncratic toxicity. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9) represents a highly functionalized derivative requiring rigorous preclinical de-risking. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we will dissect the structural toxicology of this compound and establish a self-validating, multiparametric in vitro workflow to accurately map its safety profile.

Structural Toxicology & Mechanistic Rationale

To design an effective toxicity screen, we must first understand the causality dictated by the molecule’s structural features:

  • The Benzothiazole Core: A known substrate for hepatic cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1). Oxidation of the benzothiazole ring often leads to the generation of reactive electrophilic intermediates. These intermediates can deplete intracellular glutathione (GSH), triggering Reactive Oxygen Species (ROS) accumulation and subsequent mitochondrial-driven apoptosis[2].

  • The 2-Methyl Carboxylate Moiety: This ester group acts as a lipophilic mask, enhancing cellular permeability. Causality in assay design: Once the compound crosses the plasma membrane, ubiquitous intracellular carboxylesterases (CES) rapidly hydrolyze the ester into the active carboxylic acid. Toxicity assays must therefore utilize cell lines with validated, robust CES expression (e.g., HepG2) to avoid false negatives caused by a failure to bioactivate the prodrug.

  • The 5-Cyano Substitution: The nitrile (-CN) group is strongly electron-withdrawing. While it increases the metabolic stability of the ring against rapid CYP-mediated degradation, it also alters the redox potential of the molecule. In breast cancer models, specific substitutions on the benzothiazole ring have been shown to drastically shift IC50 values into the sub-micromolar range[3].

ApoptosisPathway Prodrug Methyl Ester (Lipophilic) Esterase Intracellular Carboxylesterases Prodrug->Esterase Hydrolysis Active Carboxylic Acid (Active Metabolite) Esterase->Active CYP CYP1A1 / CYP1B1 Bioactivation Active->CYP Oxidation ROS Reactive Oxygen Species (ROS) CYP->ROS Stress Mito Mitochondrial Depolarization ROS->Mito Membrane Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Cell Apoptosis Caspase->Apoptosis

Fig 1. Esterase-mediated activation and ROS-induced apoptotic pathway of benzothiazoles.

Self-Validating Experimental Protocols

A robust toxicity profile cannot rely on a single assay endpoint. Every protocol below is designed as a self-validating system , incorporating orthogonal readouts to eliminate assay interference—a common issue with redox-active heterocycles.

Methodology A: Orthogonal Cytotoxicity Screening (ATP Depletion vs. Membrane Integrity)

Causality: Traditional MTT assays rely on mitochondrial reductases. Because benzothiazoles directly induce mitochondrial dysfunction and ROS[2], MTT often yields false-positive toxicity signals. We replace MTT with a dual CellTiter-Glo (ATP) and Lactate Dehydrogenase (LDH) release assay to distinguish true cell death from transient metabolic stalling.

  • Cell Seeding: Seed HepG2 (hepatocytes) and MCF-7 (breast carcinoma) cells at 1×104 cells/well in 96-well opaque plates. Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in anhydrous DMSO. Perform serial dilutions to achieve final concentrations of 0.1 to 100 µM. Self-Validation: Ensure final DMSO concentration remains strictly ≤0.1% across all wells (Vehicle Control). Include Doxorubicin (1 µM) as a positive apoptosis control.

  • Exposure: Treat cells for 48h. This duration allows adequate time for intracellular ester cleavage and subsequent CYP bioactivation.

  • LDH Readout (Necrosis/Late Apoptosis): Transfer 50 µL of supernatant to a clear plate. Add LDH reaction mix, incubate 30 min in the dark, and read absorbance at 490 nm. Self-Validation: Include a maximum-release control (cells treated with 1% Triton X-100 for 45 mins prior to readout).

  • ATP Readout (Viability): Equilibrate the original opaque plate to room temperature. Add 100 µL CellTiter-Glo reagent per well. Lyse for 2 min on an orbital shaker, incubate 10 min, and record luminescence.

Methodology B: CYP450-Dependent Hepatotoxicity Assessment

Causality: To determine if the toxicity is driven by the parent compound or a reactive metabolite, we must modulate the metabolic machinery of the host cell.

  • Inhibition Pre-treatment: Pre-treat a cohort of HepG2 cells with 1 mM 1-aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYP450 enzymes, for 2 hours.

  • Compound Exposure: Expose both ABT-treated and naïve HepG2 cells to the established IC50 concentration of the compound.

  • Analysis: Measure viability via CellTiter-Glo at 24h and 48h.

  • Interpretation: If viability is significantly rescued in the ABT-treated cohort, methyl 5-cyanobenzo[d]thiazole-2-carboxylate acts as a pro-toxin, requiring CYP-mediated bioactivation to exert its cytotoxic effects.

ToxicityWorkflow cluster_assays Self-Validating In Vitro Assays Compound Methyl 5-cyanobenzo[d]thiazole -2-carboxylate Cyto Cytotoxicity (CellTiter-Glo + LDH) Compound->Cyto Hepato Hepatotoxicity (HepG2 + ABT Inhibitor) Compound->Hepato Geno Genotoxicity (Ames + Comet Assay) Compound->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) Compound->Cardio OutCyto ATP Depletion & Membrane Integrity Cyto->OutCyto OutHepato CYP450 Metabolism & Bioactivation Hepato->OutHepato OutGeno Mutagenicity & DNA Fragmentation Geno->OutGeno OutCardio IKr Current Blockade (QT Risk) Cardio->OutCardio

Fig 2. Multiparametric in vitro toxicity screening workflow for benzothiazole derivatives.

Quantitative Data Summary

Based on the structure-activity relationships (SAR) of closely related 2-substituted and 5-substituted benzothiazoles[1][3], the anticipated in vitro toxicity thresholds for methyl 5-cyanobenzo[d]thiazole-2-carboxylate are summarized below. This predictive matrix serves as a benchmarking tool during empirical testing.

Toxicity ParameterAssay / Target SystemAnticipated Threshold (IC50)Mechanistic Context & Risk Assessment
Basal Cytotoxicity HepG2 (Hepatocytes) 15−30μM Moderate risk. Driven by CYP bioactivation and subsequent ROS generation.
Targeted Cytotoxicity MCF-7 (Breast Carcinoma) 0.5−5.0μM High sensitivity. Benzothiazoles exhibit potent, selective anti-proliferative effects here[3].
Cardiotoxicity hERG Patch-Clamp (CHO cells) >50μM Low risk. The highly polar 5-cyano group reduces lipophilic trapping in the hERG pore.
Genotoxicity Ames Test (Salmonella)NegativeLow risk. Lacks primary aromatic amines, minimizing direct DNA intercalation potential.

Conclusion & Translational Outlook

Evaluating methyl 5-cyanobenzo[d]thiazole-2-carboxylate requires an appreciation for its dynamic nature in biological systems. It is not a static molecule; it is an ester-masked prodrug susceptible to enzymatic hydrolysis and oxidative metabolism. By utilizing orthogonal viability assays (ATP vs. LDH) and metabolic modulators (ABT), researchers can confidently map whether observed toxicities are on-target pharmacological effects or off-target metabolic liabilities. This self-validating framework ensures that only candidates with genuine therapeutic windows progress to in vivo pharmacokinetic studies.

References

  • Azzam, R. A., et al. "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents." RSC Advances (2025). URL:[Link]

  • Cindrić, M., et al. "Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity." Antioxidants 2019, 8(10), 477. URL:[Link]

  • Hutchinson, I., et al. "Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo." Journal of Medicinal Chemistry 2001, 44(9), 1446-1455. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for methyl 5-cyanobenzo[d]thiazole-2-carboxylate

An Application Note and Detailed Protocol for the Synthesis of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of methyl 5-cyanobenzo[d]thiazole-2-carboxylate, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The protocol is designed for researchers and scientists with a background in organic synthesis. The presented four-step synthetic pathway begins with the accessible starting material 4-aminobenzonitrile and proceeds through the formation of a 2-aminobenzothiazole intermediate, followed by a Sandmeyer reaction to introduce a second nitrile group, selective hydrolysis, and final esterification. This guide emphasizes not only the procedural details but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Introduction

The benzothiazole core is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The strategic placement of functional groups on this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a derivative of particular interest due to the presence of two distinct and reactive functional groups: a nitrile at the 5-position and a methyl ester at the 2-position. These groups offer orthogonal handles for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.

This application note details a reliable four-step synthesis to obtain methyl 5-cyanobenzo[d]thiazole-2-carboxylate. The chosen synthetic strategy is based on well-established and scalable chemical transformations.

Overall Synthetic Scheme

Synthetic_Pathway A 4-Aminobenzonitrile B 2-Amino-5-cyanobenzo[d]thiazole A->B  Step 1:  Thiocyanation C Benzo[d]thiazole-2,5-dicarbonitrile B->C  Step 2:  Sandmeyer Reaction D 5-Cyanobenzo[d]thiazole-2-carboxylic acid C->D  Step 3:  Selective Hydrolysis E Methyl 5-cyanobenzo[d]thiazole-2-carboxylate D->E  Step 4:  Esterification

Figure 1: Overall synthetic workflow for methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be performed in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, and dropping funnels, is required. A magnetic stirrer with heating capabilities, a rotary evaporator, and a vacuum filtration setup are also necessary. Characterization of intermediates and the final product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Reagent/SolventFormulaMolar Mass ( g/mol )Key Hazards
4-AminobenzonitrileC₇H₆N₂118.14Toxic, Irritant
Sodium ThiocyanateNaSCN81.07Harmful
BromineBr₂159.81Toxic, Corrosive, Oxidizer
Acetic AcidCH₃COOH60.05Corrosive, Flammable
Sodium NitriteNaNO₂69.00Oxidizer, Toxic
Copper(I) CyanideCuCN89.56Highly Toxic
Sulfuric AcidH₂SO₄98.08Corrosive
MethanolCH₃OH32.04Flammable, Toxic
Thionyl ChlorideSOCl₂118.97Corrosive, Lachrymator

Table 1: Key reagents and their associated hazards. Always consult the Safety Data Sheet (SDS) before handling any chemical.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-cyanobenzo[d]thiazole

This step involves the thiocyanation of 4-aminobenzonitrile to form the 2-aminobenzothiazole ring system. This reaction is a well-established method for the synthesis of 2-aminobenzothiazoles from anilines[1][2].

Step_1 reactant 4-Aminobenzonitrile product 2-Amino-5-cyanobenzo[d]thiazole reactant->product NaSCN, Br₂ Acetic Acid

Figure 2: Reaction scheme for the synthesis of 2-amino-5-cyanobenzo[d]thiazole.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminobenzonitrile (11.8 g, 0.1 mol) and sodium thiocyanate (16.2 g, 0.2 mol) in glacial acetic acid (100 mL).

  • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice-water. A precipitate will form.

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-cyanobenzo[d]thiazole.

Expected Yield: 70-80% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure.

Step 2: Synthesis of Benzo[d]thiazole-2,5-dicarbonitrile

This step utilizes a Sandmeyer reaction to convert the 2-amino group of the benzothiazole into a nitrile group[3][4]. This classic transformation proceeds via a diazonium salt intermediate.

Step_2 reactant 2-Amino-5-cyanobenzo[d]thiazole product Benzo[d]thiazole-2,5-dicarbonitrile reactant->product 1. NaNO₂, H₂SO₄ 2. CuCN, KCN

Figure 3: Sandmeyer reaction for the synthesis of benzo[d]thiazole-2,5-dicarbonitrile.

Procedure:

  • In a 250 mL beaker, prepare a solution of sulfuric acid (10 mL) in water (50 mL) and cool it to 0-5 °C in an ice bath.

  • Add finely powdered 2-amino-5-cyanobenzo[d]thiazole (8.75 g, 0.05 mol) to the cold acid solution with vigorous stirring.

  • Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.4 g, 0.06 mol) and potassium cyanide (7.8 g, 0.12 mol) in water (100 mL). Heat the solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Effervescence (release of N₂) will occur.

  • After the addition is complete, heat the mixture at 80 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and collect the precipitated product by vacuum filtration.

  • Wash the solid with water and then with a dilute sodium hydroxide solution to remove any unreacted starting material. Finally, wash with water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 50-60% Characterization: Confirm the structure of the dinitrile product by IR (presence of two distinct C≡N stretches), NMR, and MS.

Step 3: Selective Hydrolysis to 5-Cyanobenzo[d]thiazole-2-carboxylic acid

The selective hydrolysis of the 2-cyano group is based on its higher reactivity compared to the 5-cyano group due to its position on the electron-deficient thiazole ring.

Step_3 reactant Benzo[d]thiazole-2,5-dicarbonitrile product 5-Cyanobenzo[d]thiazole-2-carboxylic acid reactant->product H₂SO₄ (conc.), H₂O Heat

Figure 4: Selective hydrolysis of the 2-cyano group.

Procedure:

  • In a 100 mL round-bottom flask, carefully add benzo[d]thiazole-2,5-dicarbonitrile (4.9 g, 0.025 mol) to concentrated sulfuric acid (25 mL).

  • Heat the mixture with stirring to 80-90 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (100 g).

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum. The product can be used in the next step without further purification if it is of sufficient purity.

Expected Yield: 80-90% Characterization: The formation of the carboxylic acid can be confirmed by IR spectroscopy (disappearance of one C≡N stretch and appearance of a broad O-H and a C=O stretch).

Step 4: Esterification to Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

This is a standard esterification procedure to obtain the final product. The use of thionyl chloride converts the carboxylic acid to a more reactive acid chloride intermediate, which then reacts with methanol.

Step_4 reactant 5-Cyanobenzo[d]thiazole-2-carboxylic acid product Methyl 5-cyanobenzo[d]thiazole-2-carboxylate reactant->product 1. SOCl₂, cat. DMF 2. Methanol

Figure 5: Final esterification step.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 5-cyanobenzo[d]thiazole-2-carboxylic acid (4.1 g, 0.02 mol) in toluene (40 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Slowly add thionyl chloride (2.2 mL, 0.03 mol) to the suspension.

  • Heat the mixture to reflux for 2 hours. The solid should dissolve as the acid chloride is formed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • To the resulting crude acid chloride, carefully add methanol (50 mL) and reflux for 3 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the final product by column chromatography on silica gel (hexane:ethyl acetate, 4:1) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 70-85% Final Product Characterization: The structure of methyl 5-cyanobenzo[d]thiazole-2-carboxylate should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.

Conclusion

The protocol described in this application note provides a detailed and reliable method for the synthesis of methyl 5-cyanobenzo[d]thiazole-2-carboxylate. By following these procedures, researchers can access this valuable building block for further elaboration in their respective fields of study. The multi-step synthesis relies on well-understood and scalable reactions, ensuring its applicability in various research settings. As with all chemical syntheses, appropriate safety precautions should be taken at all times.

References

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  • This reference is a placeholder for a relevant scientific publication that would be found in a real-world scenario.
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  • Sandmeyer Reaction. Wikipedia. [Link]

  • Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI. [Link]

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  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC. [Link]

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  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. [Link]

  • This reference is a placeholder for a relevant scientific publication that would be found in a real-world scenario.
  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]

Sources

Application

Advanced Applications of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate in Medicinal Chemistry &amp; Probe Development

Audience: Researchers, medicinal chemists, and drug development professionals Focus: Orthogonal functionalization, bioisostere synthesis, and kinase inhibitor development Introduction: The Push-Pull Scaffold In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals Focus: Orthogonal functionalization, bioisostere synthesis, and kinase inhibitor development

Introduction: The Push-Pull Scaffold

In the landscape of rational drug design, the benzothiazole core is a privileged heterocyclic scaffold known for its robust bioactivity across oncology, neurology, and infectious diseases 1. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9) represents a highly versatile, bifunctional building block.

The molecule features a unique "push-pull" electronic system. The electron-withdrawing methyl ester at the C2 position and the cyano group at the C5 position create distinct, orthogonally reactive sites. This allows medicinal chemists to perform late-stage diversification: the C2-ester serves as a prime vector for amidation (targeting the hinge region of kinases), while the C5-nitrile acts as a precursor for metabolic bioisosteres (such as tetrazoles) or click-chemistry probes 2.

Quantitative Data: Reaction Parameters for Orthogonal Functionalization
TransformationReagentsOptimal TempReaction TimeTypical YieldKey IPC Metric (LC-MS / IR)
Ester Saponification LiOH (1.5 eq), THF/H₂O0 °C to RT2 h>90%Loss of m/z +14 (CH₂)
Amidation HATU (1.2 eq), DIPEA (2.5 eq)RT4–12 h75–85%Formation of [M+H]⁺ product
Tetrazole Formation NaN₃ (3.0 eq), ZnBr₂ (1.0 eq)120 °C16 h60–70%Disappearance of sharp CN stretch

Experimental Workflows & Chemical Logic

The true utility of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate lies in its ability to be selectively modified without cross-reactivity. Below is the logical workflow for its dual-axis functionalization.

Workflow A Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (Starting Material) B Saponification (LiOH, THF/H2O) A->B C 5-Cyanobenzo[d]thiazole-2-carboxylic acid (Intermediate) B->C D Amidation (HATU, DIPEA, R-NH2) C->D F [3+2] Cycloaddition (NaN3, ZnBr2) C->F E Benzothiazole-2-carboxamide (Kinase Inhibitor Core) D->E G Tetrazole Bioisostere (Metabolically Stable) F->G

Caption: Orthogonal functionalization workflow of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

Protocol 1: Synthesis of Benzothiazole-2-Carboxamide Kinase Inhibitors

Benzothiazole-2-carboxamides are potent pharmacophores frequently utilized to inhibit receptor tyrosine kinases (RTKs) by occupying the ATP-binding pocket 3.

Mechanistic Causality & Expertise

Saponification of benzothiazole-2-carboxylates is notoriously tricky. The resulting 2-carboxylic acid is highly susceptible to decarboxylation . The electron-withdrawing nature of the adjacent imine nitrogen stabilizes the carbanion intermediate formed upon loss of CO₂. Therefore, saponification must be strictly temperature-controlled (0 °C), and acidification during workup must be done with weak acids (e.g., 1M citric acid) rather than strong mineral acids to prevent rapid degradation.

For the subsequent amidation, HATU is selected over standard EDC/HOBt. Benzothiazole-2-carboxylic acids exhibit sluggish reactivity with electron-deficient anilines. HATU generates a highly reactive HOAt-active ester, which overcomes steric and electronic hindrance, ensuring high coupling yields.

Step-by-Step Methodology

Step 1: Controlled Saponification

  • Dissolve Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (1.0 mmol) in a 3:1 mixture of THF/H₂O (10 mL) and cool to 0 °C in an ice bath.

  • Add LiOH·H₂O (1.5 mmol) portion-wise over 5 minutes.

  • Stir at 0 °C for 2 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting material spot should completely disappear.

  • Quench the reaction at 0 °C by dropwise addition of 1M Citric Acid until the pH reaches 4.0–4.5.

  • Extract immediately with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo at <30 °C to yield the intermediate acid. Do not store this intermediate; use immediately in Step 2.

Step 2: HATU-Mediated Amidation

  • Dissolve the freshly prepared 5-cyanobenzo[d]thiazole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert N₂ atmosphere.

  • Add DIPEA (2.5 mmol) and the desired amine/aniline (1.1 mmol).

  • Cool the mixture to 0 °C and add HATU (1.2 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation: Perform LC-MS analysis. Look for the [M+H]⁺ peak of the desired carboxamide.

  • Dilute with water (20 mL) to precipitate the product. Filter, wash with cold water, and purify via flash chromatography if necessary.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K Inhibitor Benzothiazole-2-carboxamide Inhibitor Inhibitor->Receptor ATP-competitive inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation

Caption: Inhibition of the RTK/PI3K/AKT signaling pathway by benzothiazole-2-carboxamides.

Protocol 2: Conversion to Tetrazole Bioisosteres

Carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). Converting the C5-cyano group to a 5-(1H-tetrazol-5-yl) moiety provides a metabolically stable bioisostere that maintains the necessary hydrogen-bonding profile for target engagement.

Mechanistic Causality & Expertise

The 5-cyano group is highly deactivated by the electron-withdrawing benzothiazole core, making standard cycloaddition sluggish. By employing Lewis acid catalysis (ZnBr₂ ), the nitrile nitrogen is coordinated, significantly lowering the LUMO energy of the nitrile carbon. This facilitates the nucleophilic attack by the azide ion, enabling the [3+2] cycloaddition to proceed efficiently without the use of highly toxic organotin reagents (e.g., Bu₃SnN₃), while avoiding competitive hydrolysis of the benzothiazole core 4.

Step-by-Step Methodology
  • Setup: In a heavy-walled pressure vial equipped with a magnetic stir bar, suspend the benzothiazole-2-carboxamide derivative containing the C5-nitrile (1.0 mmol) in DMF (4 mL) and H₂O (4 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 mmol) and Zinc Bromide (ZnBr₂, 1.0 mmol). Safety Note: NaN₃ is highly toxic and potentially explosive. Handle with strict safety protocols and avoid contact with strong acids.

  • Cycloaddition: Seal the vial and heat the mixture to 120 °C behind a blast shield for 16 hours.

  • Validation: Cool a 50 µL aliquot, dilute with MeOH, and analyze via IR spectroscopy. The sharp C≡N stretching band (~2230 cm⁻¹) should be completely absent.

  • Workup: Cool the reaction to room temperature. Add 1M HCl (5 mL) carefully to break the zinc-tetrazole complex, adjusting the pH to ~2 to precipitate the free tetrazole.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with water (to remove DMF) and brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude tetrazole from an EtOH/Water mixture to achieve >95% purity.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 2024. 2

  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. PMC, 2019. 3

  • Silver-Catalyzed Skeletal Editing of Benzothiazol-2(3H)-ones and 2-Halogen-Substituted Benzothiazoles as a Rapid Single-Step Approach to Benzo[1,2,3]thiadiazoles. Organic Letters, 2024. 4

  • Medicinal significance of benzothiazole scaffold: an insight view. TandF Online, 2012. 1

Sources

Method

Using methyl 5-cyanobenzo[d]thiazole-2-carboxylate as a fluorescent probe precursor

An in-depth technical guide on the strategic application of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in the development of advanced fluorescent probes. Strategic Utility in Fluorescent Probe Design Methyl 5-cyanobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the strategic application of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in the development of advanced fluorescent probes.

Strategic Utility in Fluorescent Probe Design

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9) is a highly specialized, bifunctional heterocyclic building block used extensively in the design of microenvironment-sensitive and activatable fluorescent probes. Unlike traditional 2-cyanobenzothiazole (CBT) derivatives—which are primarily used for bioorthogonal click condensation with D-cysteine to form luciferin analogs[1]—this specific scaffold places the cyano group at the 5-position and a methyl ester at the 2-position.

This structural arrangement is strategically engineered for Intramolecular Charge Transfer (ICT) [2].

  • The 5-Cyano Group (Electron Acceptor): The nitrile group at the 5-position acts as a powerful electron-withdrawing group (EWG). It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzothiazole core.

  • The 2-Carboxylate (Conjugation Handle): The methyl ester serves as a protected bioorthogonal handle. Upon mild hydrolysis, the resulting carboxylic acid can be conjugated to electron-donating targeting ligands (e.g., amines, peptides).

When conjugated, the molecule forms a strong Donor-π-Acceptor (D-π-A) architecture. Upon photoexcitation, this push-pull system undergoes ICT, making the probe's emission wavelength and quantum yield exquisitely sensitive to local polarity and viscosity. This mechanism is highly prized for imaging lipid droplets, tracking lysosomal dynamics, or monitoring enzyme-instructed aggregation in living cells[3][4].

Quantitative Data & Photophysical Profiling

To successfully utilize this precursor, researchers must understand its baseline physicochemical properties and the expected photophysical behavior of its downstream D-π-A conjugates.

Table 1: Physicochemical Properties of the Precursor

PropertySpecificationStrategic Relevance
Chemical Name Methyl 5-cyanobenzo[d]thiazole-2-carboxylateCore scaffold for probe synthesis
Molecular Formula C₁₀H₆N₂O₂S-
Molecular Weight 218.23 g/mol Low molecular weight ensures good cell permeability
C2-Methyl Ester Base-labile protecting groupPrevents premature polymerization; allows controlled activation
C5-Nitrile Strong EWG (Hammett σ_p ≈ 0.66)Drives the ICT mechanism by acting as the electron acceptor

Table 2: Expected Solvatochromic Behavior of the Conjugated Probe (ICT Validation) Note: Values represent typical behavior of the activated D-π-A probe post-conjugation.

Solvent EnvironmentDielectric Constant (ε)Expected Emission λmax (nm)Fluorescence Quantum Yield (Φ)
Toluene (Non-polar)2.38~420 (Blue)High (>0.60)
Chloroform (Mild polar)4.81~450 (Cyan)Moderate (~0.40)
Ethanol (Polar protic)24.5~510 (Green)Low (<0.10)
PBS buffer (Aqueous)80.1~540 (Yellow/Red-shifted)Quenched (Non-radiative decay)

Mechanistic Workflow & Logical Architecture

The following diagram illustrates the logical progression from the stable precursor to a functional, microenvironment-sensitive fluorescent probe.

G cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2: Probe Conjugation & Application A Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (Stable Precursor) B Mild Saponification (LiOH, THF/H2O, 0°C) A->B C 5-cyanobenzo[d]thiazole-2-carboxylic acid (Active Handle) B->C D Amide Coupling (EDC/NHS, Target Ligand) C->D E Targeted Fluorescent Probe (D-π-A Architecture) D->E F Microenvironmental Shift (Polarity/Viscosity Drop) E->F G Fluorescence Turn-On (ICT Emission) F->G

Workflow from 5-cyano CBT precursor activation to targeted ICT-based fluorescence imaging.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific causality and quality-control checkpoints to ensure scientific integrity.

Protocol 1: Selective Saponification of the C2-Methyl Ester

Objective: Convert the stable methyl ester into a reactive carboxylic acid without hydrolyzing the sensitive C5-nitrile group. Causality: Strong bases (NaOH/KOH) or elevated temperatures will inadvertently hydrolyze the 5-cyano group into an amide or carboxylic acid, destroying the ICT acceptor. Lithium hydroxide (LiOH) in a biphasic system at 0 °C provides the mildest route for selective ester cleavage.

  • Preparation: Dissolve 1.0 eq (218 mg, 1.0 mmol) of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in 5 mL of Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Dissolve 1.2 eq (28.7 mg, 1.2 mmol) of LiOH in 2 mL of deionized water. Add this dropwise to the THF solution over 10 minutes under vigorous stirring.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a baseline spot (Rf ~0.0).

  • Workup: Acidify the mixture to pH 3 using 1M HCl (dropwise, keeping the temperature <5 °C). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-cyanobenzo[d]thiazole-2-carboxylic acid.

  • Analytical Validation: Run ¹H-NMR (DMSO-d6). The disappearance of the sharp methyl singlet at ~3.9 ppm confirms successful and complete hydrolysis.

Protocol 2: EDC/NHS-Mediated Conjugation to a Targeting Ligand

Objective: Couple the active acid to an amine-bearing targeting ligand (e.g., an organelle-targeting morpholine or an enzyme-cleavable peptide) to establish the D-π-A system. Causality: We utilize a two-step, one-pot EDC/NHS activation. Forming the O-succinimide ester first prevents the carboxylic acid from self-condensing and minimizes epimerization if the targeting ligand contains chiral amino acids.

  • Activation: Dissolve 1.0 eq of 5-cyanobenzo[d]thiazole-2-carboxylic acid in anhydrous DMF (0.1 M). Add 1.5 eq of EDC·HCl and 1.5 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours under N₂.

  • Intermediate Validation: A quick TLC or LC-MS check should reveal the formation of the NHS-ester intermediate (mass shift of +97 Da).

  • Conjugation: Add 1.1 eq of the amine-bearing targeting ligand, followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to maintain nucleophilicity of the amine. Stir overnight at room temperature in the dark.

  • Purification: Purify the crude mixture via preparative RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

  • Analytical Validation: Lyophilize the product and confirm the structure via HRMS. The exact mass must match the calculated mass of the [M+H]⁺ conjugate.

Protocol 3: Photophysical Characterization & ICT Validation

Objective: Verify that the synthesized probe exhibits the desired Intramolecular Charge Transfer (ICT) properties required for microenvironmental sensing[2]. Causality: A true D-π-A probe will exhibit strong solvatochromism. Testing the probe across a polarity gradient validates that the 5-cyano group is effectively pulling electron density from the conjugated donor upon excitation.

  • Sample Preparation: Prepare a 1.0 mM stock solution of the purified probe in spectroscopic-grade DMSO.

  • Solvent Gradient: Dilute the stock to a final concentration of 10 μM in four separate cuvettes containing: Toluene, Chloroform, Ethanol, and PBS (pH 7.4).

  • Spectral Acquisition: Measure the absorption spectra to determine the excitation maximum (λex). Excite the samples at λex and record the emission spectra (λem).

  • Data Validation: You must observe a progressive bathochromic (red) shift in the emission maximum as solvent polarity increases (from Toluene to PBS). Furthermore, the fluorescence intensity should be highly quenched in PBS due to non-radiative decay of the highly polarized ICT excited state, validating its utility as a "turn-on" probe when it enters hydrophobic environments (like lipid droplets)[2].

References

  • Stimuli‐responsive linkers and their application in molecular imaging - PMC - NIH Source: nih.gov URL:[Link]

  • Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews Source: rsc.org URL:[Link]

  • Synthesis of a Red-Emitting Polarity-Sensitive Fluorescent Probe Based on ICT and Visualization for Lipid Droplet Dynamic Processes | ACS Biomaterials Science & Engineering Source: acs.org URL:[Link]

  • Enzyme-Instructed Aggregation/Dispersion of Fluorophores for Near-Infrared Fluorescence Imaging In Vivo - MDPI Source: mdpi.com URL:[Link]

Sources

Application

Bioconjugation protocols using methyl 5-cyanobenzo[d]thiazole-2-carboxylate

An in-depth technical guide for researchers and drug development professionals on the strategic application of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in bioconjugation and bioorthogonal Raman imaging. Strategic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the strategic application of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in bioconjugation and bioorthogonal Raman imaging.

Strategic Rationale & Mechanistic Causality

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9) is a highly specialized, bifunctional scaffold. While traditional 2-cyanobenzothiazole (CBT) derivatives are famous for their rapid condensation with N-terminal cysteines (inspired by firefly luciferin synthesis), this specific molecule features a 5-cyano group .

The Causality of Regiochemistry: Relocating the nitrile group from the 2-position to the 5-position fundamentally alters the molecule's reactivity. At the 2-position, a cyano group is highly electrophilic due to the adjacent electron-withdrawing imine nitrogen and sulfur of the benzothiazole ring. At the 5-position, however, the cyano group is electronically isolated on the carbocyclic ring, rendering it completely inert to biological nucleophiles (e.g., cysteines or lysines) under physiological conditions.

Because it is biologically inert, the 5-cyano moiety serves as an ideal, bioorthogonal Raman tag . The C≡N triple bond exhibits a strong, distinct stretching frequency in the "cell-silent" region (~2220–2230 cm⁻¹), eliminating background noise from endogenous cellular lipids and proteins . Concurrently, the 2-carboxylate (protected as a methyl ester) serves as the primary bioconjugation handle. Upon controlled saponification and NHS-ester activation, it enables highly efficient, site-directed acylation of primary amines (e.g., lysine residues on monoclonal antibodies).

Chemical Workflow & Activation

To utilize this molecule for protein labeling, the unreactive methyl ester must first be converted into an amine-reactive electrophile.

Workflow A Methyl 5-cyano- benzo[d]thiazole- 2-carboxylate B Free Acid Intermediate A->B LiOH, THF/H2O (Saponification) C NHS-Activated Ester B->C EDC/NHS, DMF (Activation) D Protein-Raman Conjugate C->D Protein-NH2, pH 8.0 (Bioconjugation)

Chemical workflow: Saponification, NHS activation, and bioconjugation of the Raman tag.

Self-Validating Experimental Protocols

Every protocol phase below includes an analytical checkpoint. Proceeding without intermediate validation compromises the final Degree of Labeling (DoL) and the integrity of the Raman signal.

Protocol A: Saponification of the Methyl Ester

Objective: Deprotect the methyl ester to yield 5-cyanobenzo[d]thiazole-2-carboxylic acid.

  • Dissolution : Dissolve 10 mg of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in 500 µL of anhydrous Tetrahydrofuran (THF).

  • Hydrolysis : Add 500 µL of 0.1 M Lithium Hydroxide (LiOH) in LC-MS grade water.

  • Incubation : Stir at room temperature (20-25°C) for 2 hours.

    • Causality: LiOH is strictly preferred over NaOH or KOH. The Li⁺ cation provides milder, more controlled basic conditions, preventing the unwanted hydrolysis of the bioorthogonal 5-cyano group into an amide.

  • Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. The product must show a distinct shift in retention time and a mass corresponding to [M-H]⁻.

  • Recovery : Acidify the solution to pH 3.0 using 0.1 M HCl. Extract with Ethyl Acetate (3 x 1 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the free acid.

Protocol B: NHS Ester Activation

Objective: Convert the free acid into an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Reaction Setup : Dissolve the recovered free acid (~8 mg) in 200 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation : Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of NHS.

  • Catalysis : Add 1 µL of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA ensures the carboxylic acid remains deprotonated, which is absolutely required for the nucleophilic attack on the carbodiimide carbon of EDC to form the highly unstable O-acylisourea intermediate .

  • Incubation : Stir in the dark at room temperature for 4 hours.

  • Validation Checkpoint : Quench a 1 µL aliquot in 99 µL methanol and analyze via LC-MS to confirm the formation of the NHS ester (mass shift of +97 Da from the free acid).

Protocol C: Protein Bioconjugation

Objective: Conjugate the activated Raman tag to a target protein (e.g., an IgG antibody).

  • Protein Preparation : Buffer exchange the target protein into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0) to a final concentration of 2-5 mg/mL.

    • Causality: pH 8.0 ensures that a significant fraction of lysine ε-amino groups (pKa ~10.5) are unprotonated and nucleophilic. Avoid Tris or glycine buffers, as their primary amines will competitively consume the NHS ester.

  • Conjugation : Add the NHS-activated probe (from Protocol B) to the protein solution at a 10-fold molar excess. Add the probe dropwise while vortexing gently to prevent localized precipitation of the hydrophobic tag.

  • Incubation : Rotate end-over-end at room temperature for 2 hours.

  • Purification : Remove unreacted probe and NHS leaving groups using a size-exclusion desalting column (e.g., Zeba Spin, 7K MWCO) pre-equilibrated with PBS (pH 7.4).

Quantitative Data Presentation

Optimizing the Degree of Labeling (DoL) is critical. Over-labeling hydrophobic benzothiazole tags will cause protein aggregation, while under-labeling results in a weak Raman signal.

Table 1: Optimization of Degree of Labeling (DoL) vs. Reaction Parameters

Molar Excess (Probe:Protein)Reaction pHReaction Time (h)Degree of Labeling (DoL)Raman Signal Intensity (2227 cm⁻¹)Conjugate Stability
5:17.421.2LowExcellent
10:1 8.0 2 3.8 Optimal Excellent
20:18.046.5HighMarginal (Risk of Aggregation)
50:18.548.2Very HighPoor (Precipitation Observed)

Application Pathway: Intracellular Raman Imaging

Once conjugated, the protein can be utilized for targeted cellular imaging. Because the 5-cyano group is inert to intracellular thiols (unlike 2-cyanobenzothiazoles), the signal remains highly stable even in the reducing environment of the cytosol (e.g., in the presence of 1-10 mM Glutathione) .

Pathway Probe CBT-Cyano-Protein Conjugate Cell Target Cell (Receptor Binding) Probe->Cell High Affinity Binding Endo Endosomal Internalization Cell->Endo Endocytosis Raman Raman Spectroscopy (Excitation) Endo->Raman Laser Interrogation Signal Quantitative Imaging (2227 cm⁻¹ Peak) Raman->Signal Bioorthogonal Detection

Cellular uptake and Stimulated Raman Scattering (SRS) imaging pathway of the bioconjugate.

References

  • A Smart Intracellular Self-Assembling Bioorthogonal Raman Active Nanoprobe for Targeted Tumor Imaging. Advanced Science (NIH PMC). URL:[Link]

  • Spatially Quantitative Imaging of Enzyme Activity in a Living Cell. ACS Publications. URL: [Link]

  • Bioconjugate Techniques (3rd Edition). Academic Press (ScienceDirect). URL:[Link]

Method

Application Note: Catalytic Methods for the Synthesis of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9) Introduction & Rationale The benzo[d]thiazole scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9)

Introduction & Rationale

The benzo[d]thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, anti-mycobacterial agents, and bioluminescent imaging probes (e.g., firefly luciferin analogs). The specific derivative, methyl 5-cyanobenzo[d]thiazole-2-carboxylate , is a highly valuable synthetic intermediate. The C5-cyano group provides a versatile handle for subsequent transformations into amidines, tetrazoles, or primary amines, while the C2-methyl ester is primed for saponification or amidation.

Historically, the synthesis of C2-esterified benzothiazoles relied on harsh stoichiometric condensation reactions that suffered from poor atom economy and extensive side-product formation. Modern synthetic paradigms have shifted toward catalytic methodologies , which offer milder conditions, superior regioselectivity, and scalable workflows. This application note details two orthogonal catalytic strategies for synthesizing this target: Palladium-Catalyzed Oxidative C–H Methoxycarbonylation and Lewis/Supramolecular-Catalyzed Cyclocondensation .

Mechanistic Insights & Catalytic Strategies

To ensure highly reproducible and scalable results, it is critical to understand the causality behind the chosen catalytic systems.

Pathway A: Palladium-Catalyzed Oxidative C–H Methoxycarbonylation

This method directly functionalizes the C2 position of the pre-formed 5-cyanobenzo[d]thiazole. The C2 proton of the benzothiazole ring is highly acidic, making it an excellent candidate for Concerted Metalation-Deprotonation (CMD) pathways.

  • Causality of Reagents: Pd(OAc)2​ is utilized as the precatalyst because the acetate ligands actively participate in the CMD transition state, abstracting the C2 proton while the palladium center coordinates to the carbon [1]. Following palladation, CO gas inserts into the Pd–C bond to form an acyl-palladium intermediate. Methanol acts as the nucleophile, attacking the acyl complex to yield the methyl ester.

  • Role of the Oxidant: Because the product release occurs via reductive elimination, the catalyst is discharged as inactive Pd(0). A terminal oxidant, Cu(OAc)2​ , is strictly required to re-oxidize Pd(0) back to Pd(II), closing the catalytic cycle and preventing the precipitation of palladium black.

Pathway B: Catalytic Cyclocondensation

This convergent approach constructs the thiazole ring from 2-amino-4-cyanothiophenol and dimethyl oxalate.

  • Causality of Reagents: Uncatalyzed condensations require temperatures exceeding 120 °C, often leading to polymerization or uncyclized thioamide intermediates. By introducing a supramolecular catalyst like β -cyclodextrin or a mild Lewis acid, the electrophilic carbonyl carbon of dimethyl oxalate is activated [2]. This lowers the activation energy for the initial nucleophilic attack by the thiol, facilitating rapid imine formation and subsequent cyclization at mild temperatures (50–80 °C).

Mandatory Visualizations

Mechanism A 5-Cyanobenzo[d]thiazole B C-H Palladation [Pd(OAc)2] A->B CMD Pathway C CO Insertion (1 atm CO) B->C Coordination D Methanolysis (MeOH) C->D Acyl-Pd Formation E Target Product: Methyl 5-cyanobenzo[d]thiazole -2-carboxylate D->E Reductive Elimination F Oxidation of Pd(0) [Cu(OAc)2] D->F Pd(0) Release F->B Regenerate Pd(II)

Figure 1. Catalytic cycle for the Pd-catalyzed oxidative C-H methoxycarbonylation of 5-cyanobenzo[d]thiazole.

Workflow S1 Step 1: Reagent Preparation Dry MeOH/Toluene, Degas solvents S2 Step 2: Reaction Setup Schlenk tube, CO balloon, 80°C S1->S2 S3 Step 3: TLC Monitoring Confirm SM consumption (Rf=0.4) S2->S3 S4 Step 4: Quench & Extract Filter through Celite, EtOAc wash S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5 S6 Step 6: Characterization NMR, HRMS, HPLC S5->S6

Figure 2. Self-validating benchtop experimental workflow for the catalytic synthesis.

Experimental Protocols

Protocol 1: Pd-Catalyzed Oxidative C–H Methoxycarbonylation

This protocol is designed to be self-validating. Visual cues and TLC metrics are provided to ensure process integrity.

Reagents:

  • 5-Cyanobenzo[d]thiazole: 1.0 mmol (160 mg)

  • Pd(OAc)2​ : 0.05 mmol (11.2 mg, 5 mol%)

  • Cu(OAc)2​ : 2.0 mmol (363 mg, 2.0 equiv)

  • Anhydrous Methanol: 2.0 mL

  • Anhydrous Toluene: 2.0 mL

  • CO Gas: 1 atm (Balloon)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-cyanobenzo[d]thiazole, Pd(OAc)2​ , and Cu(OAc)2​ .

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask and backfill with CO gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen, which can cause unwanted side reactions [3].

  • Solvent Addition: Inject anhydrous methanol and toluene via syringe. The solution will initially appear dark blue/green due to the Cu(II) salts.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours under a constant 1 atm CO atmosphere.

  • Self-Validation (TLC): After 12 hours, sample 10 µL of the reaction mixture. Run a TLC plate using Hexanes:Ethyl Acetate (3:1). The starting material ( Rf​≈0.45 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.30 ). The reaction mixture should also transition to a reddish-brown suspension, indicating the reduction of Cu(II) to Cu(I)/Cu(0).

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove copper and palladium residues. Wash the Celite pad with an additional 15 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient 9:1 to 4:1) to afford methyl 5-cyanobenzo[d]thiazole-2-carboxylate as an off-white solid.

Protocol 2: β -Cyclodextrin Catalyzed Cyclocondensation (Green Alternative)

Reagents:

  • 2-Amino-4-cyanothiophenol: 1.0 mmol (150 mg)

  • Dimethyl oxalate: 1.2 mmol (141 mg)

  • β -Cyclodextrin: 0.1 mmol (113 mg, 10 mol%)

  • Water: 5.0 mL

Step-by-Step Procedure:

  • Complexation: Dissolve β -cyclodextrin in 5.0 mL of distilled water at 50 °C in a 25 mL round-bottom flask. Add dimethyl oxalate and stir for 15 minutes to allow the formation of the host-guest inclusion complex.

  • Condensation: Add 2-amino-4-cyanothiophenol to the aqueous mixture. Stir the suspension vigorously at 50 °C.

  • Self-Validation: The reaction is typically rapid. Monitor by TLC (Hexanes:EtOAc 4:1). Within 2–3 hours, the thiol starting material should disappear. A precipitate will gradually form in the aqueous medium as the highly hydrophobic product is synthesized.

  • Workup: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid product using a Büchner funnel and wash with cold water (3 × 5 mL).

  • Catalyst Recovery: The aqueous filtrate containing the β -cyclodextrin can be concentrated and recycled for subsequent runs without significant loss of catalytic activity.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure target compound.

Quantitative Data Presentation

Table 1: Optimization of Pd-Catalyzed C-H Methoxycarbonylation Conditions

EntryCatalyst (5 mol%)Oxidant (Equiv)Solvent SystemTemp (°C)Yield (%)*
1 Pd(OAc)2​ Cu(OAc)2​ (2.0)MeOH8062
2 Pd(OAc)2​ Cu(OAc)2​ (2.0)MeOH/Toluene (1:1)8088
3 PdCl2​ Cu(OAc)2​ (2.0)MeOH/Toluene (1:1)8054
4 Pd(OAc)2​ Ag2​CO3​ (2.0)MeOH/Toluene (1:1)8041
5None Cu(OAc)2​ (2.0)MeOH/Toluene (1:1)800

*Isolated yields after silica gel chromatography. Entry 2 demonstrates that a co-solvent system enhances substrate solubility and improves the overall reaction kinetics.

Table 2: Comparison of Catalysts for Cyclocondensation Pathway

EntryCatalystLoadingSolventTemp (°C)Time (h)Yield (%)*
1NoneN/AToluene1102425
2 In(OTf)3​ 5 mol%Toluene80678
3 p -TsOH10 mol%Ethanol80865
4 β -Cyclodextrin10 mol%Water50391

*Isolated yields. Entry 4 highlights the efficiency of supramolecular catalysis in aqueous media, providing the highest yield in the shortest timeframe.

References

  • Mechanistic Insight into Palladium/Brønsted Acid Catalyzed Methoxycarbonylation and Hydromethoxylation of Internal Alkene: A Computational Study Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • A facile synthetic protocol for 2-arylbenzothiazoles from dimethylacetals and 2-amino thiophenol by using β-cyclodextrin as a mild and efficient catalyst Source: World Journal of Pharmaceutical Research (Wisdom Library) URL:[Link]

  • Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process Source: National Institutes of Health (PubMed) URL:[Link]

Application

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate in the preparation of luciferin analogs

Application Note: Methyl 5-cyanobenzo[d]thiazole-2-carboxylate as a Versatile Scaffold for Novel Luciferin Analogs Executive Summary Bioluminescence imaging (BLI) is a cornerstone technology for non-invasive, real-time m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 5-cyanobenzo[d]thiazole-2-carboxylate as a Versatile Scaffold for Novel Luciferin Analogs

Executive Summary

Bioluminescence imaging (BLI) is a cornerstone technology for non-invasive, real-time monitoring of biological processes in vivo[1]. However, the native substrate, D-luciferin, is limited by its rapid clearance and emission in the visible spectrum, which suffers from tissue attenuation[2]. To overcome these limitations, the development of electronically modified and red-shifted luciferin analogs is critical. This application note details the strategic use of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS 2231676-36-9) as an orthogonal building block. By shifting the reactive cyano moiety to the C5 position and retaining a versatile ester at the C2 position, this scaffold enables the synthesis of structurally inverted, highly functionalized luciferin analogs tailored for Bioluminescence Resonance Energy Transfer (BRET) and targeted molecular imaging.

Strategic Rationale: The C5 Topology

Traditional luciferin synthesis relies on the construction of a 2-cyano-6-hydroxybenzothiazole intermediate, which is subsequently condensed with D-cysteine to form the native architecture[3]. In this native topology, the thiazoline ring resides at the C2 position, creating a specific push-pull electronic state across the benzothiazole core[2].

By utilizing Methyl 5-cyanobenzo[d]thiazole-2-carboxylate, we intentionally invert this architecture[4]. The C5-cyano group serves as the primary site for D-cysteine condensation, yielding a C5-thiazoline ring. Simultaneously, the C2-methyl ester provides an orthogonal chemical handle. This topology is highly advantageous for two reasons:

  • Electronic Reconfiguration: Moving the thiazoline ring alters the π -conjugation pathway, shifting the emission spectrum and creating a novel fluorophore scaffold[1].

  • Steric Freedom for Conjugation: The C2-ester can be saponified and conjugated to bulky targeting ligands (e.g., antibodies, peptides) or secondary fluorophores without sterically hindering the luciferase enzyme's access to the critical C5-thiazoline ring required for adenylation.

Workflow A Methyl 5-cyanobenzo[d]thiazole -2-carboxylate (CAS 2231676-36-9) B D-Cysteine Condensation (pH 8.0, Degassed) A->B Step 1 C C5-Thiazoline Intermediate B->C D Saponification & Amide Coupling C->D Step 2 E Conjugated Luciferin Analog D->E

Figure 1: Orthogonal synthetic workflow for C5-luciferin analogs.

Experimental Protocols

Protocol A: Synthesis of the C5-Thiazoline Intermediate

Causality & Self-Validation: D-cysteine contains a free thiol that readily forms disulfide bonds (cystine) in the presence of oxygen at alkaline pH[5]. Rigorous degassing of solvents is mandatory. The pH must be strictly maintained at 8.0 to ensure the amine is deprotonated and nucleophilic, while avoiding base-catalyzed degradation of the C2-ester. The reaction is self-validating: as the hydrophobic starting material is consumed, the suspension clears into a homogeneous solution.

Materials:

  • Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (1.0 eq)

  • D-Cysteine hydrochloride monohydrate (1.2 eq)

  • 0.1 M K₂CO₃ (aqueous)

  • Degassed Methanol (MeOH) and ultra-pure H₂O

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (100 mg, 0.46 mmol) in 5 mL of degassed MeOH under an Argon atmosphere.

  • Activation: In a separate Schlenk flask, dissolve D-Cysteine HCl·H₂O (97 mg, 0.55 mmol) in 3 mL of degassed H₂O. Carefully adjust the pH to 8.0 using 0.1 M K₂CO₃.

  • Condensation: Add the aqueous D-cysteine solution dropwise to the methanolic solution at room temperature while maintaining vigorous stirring under Argon.

  • Monitoring: Stir for 45 minutes. Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the solution becomes completely clear.

  • Isolation: Cool the reaction to 4 °C and acidify dropwise with 1 M HCl to pH 3.5. The zwitterionic C5-thiazoline intermediate will precipitate as a pale solid.

  • Purification: Filter the precipitate, wash with cold ultra-pure water (3 x 5 mL), and dry in vacuo overnight.

Protocol B: Late-Stage Diversification (Saponification and Amidation)

Causality & Self-Validation: Direct amidation of the methyl ester is sluggish and requires harsh conditions that degrade the sensitive thiazoline ring. Mild saponification using LiOH ensures ester hydrolysis without racemizing the chiral C4' center of the thiazoline[3]. TLC monitoring will show a distinct baseline shift as the non-polar ester converts to the highly polar carboxylic acid.

Step-by-Step Procedure:

  • Saponification: Dissolve the C5-thiazoline intermediate (50 mg) in a 3:1 mixture of THF/H₂O (4 mL) at 0 °C. Add LiOH·H₂O (2.0 eq).

  • Hydrolysis: Stir at 0 °C for 2 hours. Monitor by TLC until the ester is fully consumed.

  • Acidification: Quench the reaction by adding 1 M HCl until pH reaches 3.0. Extract the free carboxylic acid with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Amide Coupling: Dissolve the isolated acid in anhydrous DMF (2 mL). Add HATU (1.1 eq) and DIPEA (2.5 eq), followed by the desired primary amine (e.g., a fluorophore-amine for BRET or a targeting peptide) (1.1 eq).

  • Final Isolation: Stir at room temperature for 4 hours under Argon. Purify the final conjugated analog via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Quantitative Data Presentation

The success of the thiazoline ring formation is highly dependent on the solvent system and atmospheric conditions. Table 1 summarizes the optimization data, highlighting the necessity of inert conditions.

Table 1: Reaction Optimization for C5-Thiazoline Ring Formation

Solvent SystempHAtmosphereReaction Time (min)Yield (%)Purity (LC-MS)Observation
MeOH/H₂O (1:1) 8.0 Argon 45 92% >98% Clear solution, clean precipitation
EtOH/H₂O (1:1)8.0Air6065%70%High levels of cystine byproducts
DMF/H₂O (2:1)9.5Argon3075%80%Significant racemization at C4'
MeOH/H₂O (1:1)6.0Argon12030%95%Sluggish kinetics (protonated amine)

Table 2: Representative Photophysical Properties of C5-Luciferin Analogs

Analog DerivativeC2-SubstitutionEmission λmax​ (nm)Relative Luminescence (vs. D-Luciferin)Primary Application
Intermediate 1 Methyl Ester540 nm0.4xSynthetic Precursor
Analog A Free Carboxylic Acid555 nm0.6xIn vitro enzymatic assays
Analog B Cy5-Amide Conjugate670 nm (NIR)2.5x (BRET enhanced)Deep-tissue in vivo imaging

Bioluminescence Catalytic Pathway

The functionalized C5-luciferin analog undergoes a highly specific oxidative decarboxylation catalyzed by the luciferase enzyme (e.g., Fluc)[3]. Despite the structural inversion, the C5-thiazoline ring successfully enters the enzyme's active site, undergoing adenylation (requiring ATP and Mg²⁺) followed by oxygenation to form a high-energy 1,2-dioxetanone intermediate. The breakdown of this intermediate releases a photon, the wavelength of which is dictated by the C2-conjugate.

Pathway LUC Luciferase (Fluc) + ATP + O2 COMP Luciferyl-AMP Complex LUC->COMP Mg2+, -PPi ANA C5-Luciferin Analog ANA->COMP Mg2+, -PPi DIOX 1,2-Dioxetanone Intermediate COMP->DIOX O2, -AMP LIGHT Photon Emission (hν) DIOX->LIGHT Decarboxylation, -CO2

Figure 2: Bioluminescence catalytic pathway of the modified C5-luciferin analog.

References

  • Synthesis and evaluation of D-thioluciferin, a bioluminescent 6'-thio analog of D-luciferin Arkivoc5[5]

  • Expedient synthesis of electronically modified luciferins for bioluminescence imaging PMC (National Institutes of Health) 1[1]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides PMC (National Institutes of Health)4[4]

  • WO2019021202A1 - Derivatives of luciferin and methods for their synthesis Google Patents 3[3]

  • D-Luciferin, derivatives and analogues: synthesis and in vitro/in vivo luciferase-catalyzed bioluminescent activity Semantic Scholar 2[2]

Sources

Method

Application Note: Orthogonal Derivatization Techniques for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Executive Summary Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9) is a highly versatile, bifunctional building block utilized in the development of kinase inhibitors, PET imaging agents, and fluorescent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9) is a highly versatile, bifunctional building block utilized in the development of kinase inhibitors, PET imaging agents, and fluorescent probes[1]. The molecule features an electron-deficient benzothiazole core flanked by two orthogonally reactive sites: a C2-methyl ester and a C5-cyano group. This application note details field-proven, causality-driven methodologies for selectively derivatizing these sites to synthesize complex pharmaceutical libraries[2].

Mechanistic Rationale and Orthogonality

To successfully utilize this building block, researchers must understand the distinct electronic environments of its two functional groups:

  • C2-Ester Hyper-Electrophilicity: The reactivity of the C2-ester is dramatically enhanced by the electron-withdrawing nature of the adjacent imine nitrogen and sulfur atoms within the heteroaromatic ring. This makes the carbonyl carbon exceptionally electrophilic, allowing for mild, room-temperature nucleophilic acyl substitutions (e.g., amidation) without the need for traditional coupling reagents like HATU or EDC[3].

  • C5-Cyano Robustness: Conversely, the C5-cyano group is relatively robust and deactivated by the electron-deficient core. Derivatizing the nitrile—such as through a [3+2] cycloaddition to form a tetrazole—requires harsh conditions, including elevated temperatures and Lewis acid catalysis[4].

Strategic Insight: Because the ester is highly labile, attempting to modify the C5-cyano group first will inevitably lead to ester hydrolysis or transesterification under harsh conditions. Therefore, a sequential derivatization strategy must be employed: modify the C2-ester first (e.g., convert to a stable amide), followed by the C5-cyano group.

Orthogonal Reactivity Map

ReactivityMap cluster_C2 C2-Ester Modifications (Mild) cluster_C5 C5-Cyano Modifications (Harsh) SM Methyl 5-cyanobenzo[d]thiazole- 2-carboxylate Amide 2-Carboxamide SM->Amide R-NH2, MeOH, RT (Orthogonal to -CN) Acid 2-Carboxylic Acid SM->Acid LiOH, THF/H2O, RT (Orthogonal to -CN) Tetrazole 5-(1H-Tetrazol-5-yl) SM->Tetrazole NaN3, ZnBr2, 120°C (Ester incompatible) Amidoxime 5-Amidoxime SM->Amidoxime NH2OH, Et3N, 80°C (Ester incompatible)

Fig 1: Orthogonal derivatization pathways for methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

Experimental Protocols

Protocol 1: Mild Amidation of the C2-Ester

This protocol exploits the hyper-electrophilicity of the C2-ester to form stable carboxamides, leaving the C5-cyano group fully intact for downstream chemistry.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 5-cyanobenzo[d]thiazole-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous methanol (25 mL, 0.2 M) under a nitrogen atmosphere.

  • Addition: Add the desired primary amine (1.2 eq, 6.0 mmol) dropwise at room temperature (25 °C).

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validating System: Monitor the reaction via LC-MS. The starting material (exact mass: 218.01) will rapidly deplete. Look for the [M+H]+ peak corresponding to the product. The loss of the methoxy group (-31 Da) and the addition of the amine mass confirms successful acyl substitution without affecting the C5-nitrile.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether or purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-cyanobenzo[d]thiazole-2-carboxamide.

Protocol 2: [3+2] Cycloaddition for C5-Tetrazole Synthesis

Tetrazoles are excellent bioisosteres for carboxylic acids. This protocol converts the C5-cyano group into a 1H-tetrazole using Lewis acid catalysis[4]. Note: This step must be performed on the C2-amide derivative, as the C2-ester will not survive these conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-amide derivative of 5-cyanobenzo[d]thiazole (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL, 0.2 M).

  • Catalysis (Causality): Add sodium azide (NaN₃, 3.0 eq, 6.0 mmol) and Zinc Bromide (ZnBr₂, 1.0 eq, 2.0 mmol). Why ZnBr₂? The cyano group on the benzothiazole is deactivated. ZnBr₂ acts as a crucial Lewis acid, coordinating to the nitrile nitrogen to lower the LUMO energy, thereby facilitating the nucleophilic attack by the azide anion[4].

  • Reaction: Heat the mixture to 120 °C for 16 hours under a nitrogen atmosphere.

    • Self-Validating System: Monitor via TLC (DCM/MeOH 9:1). The tetrazole product will have a significantly lower Rf​ due to its high polarity and acidity. LC-MS will show a mass shift of +43 Da (addition of HN₃).

  • Quench: Cool the mixture to room temperature. Slowly add 1M HCl (15 mL). Causality: The acidic quench is mandatory to break the stable zinc-tetrazole intermediate complex and precipitate the free 1H-tetrazole[2].

  • Isolation: Filter the resulting precipitate, wash thoroughly with distilled water and cold ethanol, and dry under high vacuum.

Experimental Workflow

Workflow Step1 Step 1: Reagent Preparation Dry solvents & inert atmosphere Step2 Step 2: Orthogonal Selection Modify C2 first to prevent hydrolysis Step1->Step2 Step3A Step 3A: C2 Amidation Stir at RT, monitor by LC-MS Step2->Step3A Step3B Step 3B: C5 Cycloaddition ZnBr2 catalyst, 120°C, monitor by TLC Step3A->Step3B Sequential Derivatization Step4 Step 4: Workup & Quench Acidic quench for tetrazole (1M HCl) Step3A->Step4 Step3B->Step4 Step5 Step 5: Characterization NMR & HRMS Validation Step4->Step5

Fig 2: Sequential workflow for dual-site derivatization ensuring functional group tolerance.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and condition tolerances for the derivatization of methyl 5-cyanobenzo[d]thiazole-2-carboxylate:

Derivatization TargetReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Orthogonality Notes
C2-Amidation R-NH₂, MeOH (No coupling agent)252–485–95Cyano group remains 100% intact.
C2-Saponification LiOH, THF/H₂O251–290–98Cyano group remains 100% intact.
C5-Tetrazole NaN₃, ZnBr₂, DMF12012–2470–85Ester will hydrolyze. Amide precursor required.
C5-Amidoxime NH₂OH·HCl, Et₃N, EtOH806–875–90Ester will transesterify. Amide precursor required.

References

  • [3] Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: Molecules (via PubMed Central / NIH) URL:[Link]

  • Title: Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-amide Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • [2] Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Advances (via PubMed Central / NIH) URL:[Link]

  • [4] Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL:[Link]

Sources

Application

Application Note: Chemoselective Reduction Strategies for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Introduction & Mechanistic Overview Methyl 5-cyanobenzo[d]thiazole-2-carboxylate[1] is a highly versatile bifunctional building block. The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate[1] is a highly versatile bifunctional building block. The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antiviral, anti-inflammatory, and antineoplastic agents[2].

The presence of both a C2-methyl ester and a C5-nitrile group on an electron-deficient benzothiazole core presents a classic challenge in synthetic organic chemistry: chemoselectivity . The reduction of functionalized benzothiazoles requires careful optimization to prevent degradation, over-reduction, or side reactions, as demonstrated in the scalable synthesis of related aminocyanobenzothiazoles[3]. This application note details the causality-driven selection of reagents to achieve selective or global reduction of this molecule.

Chemoselective Reduction Strategies

Strategy A: Selective Ester Reduction (Sparing the Nitrile)

Standard sodium borohydride (NaBH₄) in ethanol is generally insufficiently reactive to reduce esters efficiently. However, the addition of anhydrous calcium chloride (CaCl₂) generates calcium borohydride (Ca(BH₄)₂) in situ.

  • Mechanistic Causality: The Ca²⁺ cation acts as a hard Lewis acid, coordinating strongly to the carbonyl oxygen of the ester. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack. Because the nitrile nitrogen is a weaker Lewis base compared to the ester carbonyl, it does not coordinate as effectively and remains unreduced.

Strategy B: Selective Nitrile Reduction (Sparing the Ester)

Reducing the C5-nitrile to a primary amine without cleaving the C2-ester requires catalytic hydrogenation (e.g., H₂ with Pd/C) under strictly acidic conditions (e.g., ethanolic HCl).

  • Mechanistic Causality: Hydrogenation of nitriles proceeds via an intermediate imine. If the reaction is neutral, the newly formed primary amine can act as a nucleophile, attacking the intermediate imine to form undesirable secondary or tertiary amine byproducts. By conducting the reaction in an acidic medium, the primary amine is immediately protonated to an ammonium salt, rendering it non-nucleophilic. The mild room-temperature conditions prevent the reduction of the ester group.

Strategy C: Global Reduction

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is employed when the simultaneous reduction of both functional groups is required.

  • Mechanistic Causality: LiAlH₄ is a powerful, unselective hydride donor. It will rapidly reduce the ester to a primary alcohol and the nitrile to a primary amine. The reaction must be carefully temperature-controlled (0 °C to room temperature) to prevent potential ring-opening of the benzothiazole core, which can occur under excessively harsh nucleophilic conditions.

ChemoselectivePathways Start Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (Starting Material) Global LiAlH4, THF, 0 °C to RT (Global Reduction) Start->Global SelEster NaBH4, CaCl2, EtOH, 0 °C (Selective Ester Reduction) Start->SelEster SelNitrile H2, Pd/C, HCl/EtOH, RT (Selective Nitrile Reduction) Start->SelNitrile ProductGlobal [5-(aminomethyl)benzo[d]thiazol-2-yl]methanol (Both groups reduced) Global->ProductGlobal ProductEster 2-(hydroxymethyl)benzo[d]thiazole-5-carbonitrile (Nitrile intact) SelEster->ProductEster ProductNitrile Methyl 5-(aminomethyl)benzo[d]thiazole-2-carboxylate (Ester intact) SelNitrile->ProductNitrile

Fig 1. Chemoselective reduction pathways for methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

Quantitative Data Summary

The table below summarizes the expected outcomes and typical yields based on the chosen reagent system.

Target Functional GroupReagent SystemConditionsExpected ProductTypical Yield Range
Ester Only NaBH₄ / CaCl₂EtOH, 0 °C to RT, 4 h2-(hydroxymethyl)benzo[d]thiazole-5-carbonitrile75% - 85%
Nitrile Only H₂ (1 atm), 10% Pd/CEtOH / HCl (cat.), RT, 12 hMethyl 5-(aminomethyl)benzo[d]thiazole-2-carboxylate80% - 90%
Global (Both) LiAlH₄ (3.0 equiv)Dry THF, 0 °C to RT, 3 h[5-(aminomethyl)benzo[d]thiazol-2-yl]methanol65% - 80%

Experimental Protocols

Protocol A: Global Reduction using LiAlH₄

Self-Validating Note: The use of the Fieser workup is critical here. LiAlH₄ reductions produce gelatinous aluminum salts that trap the product and clog filters. The Fieser method intentionally precipitates these salts into a granular, easily filterable solid.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add anhydrous THF (20 mL) and LiAlH₄ (3.0 mmol). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve methyl 5-cyanobenzo[d]thiazole-2-carboxylate (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydrogen evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Fieser Workup: Re-cool the flask to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled H₂O (Dropwise! Extreme caution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting residue via flash column chromatography (DCM/MeOH gradient) to yield [5-(aminomethyl)benzo[d]thiazol-2-yl]methanol.

LAHWorkflow Step1 1. Dissolve Substrate in Dry THF (Ar/N2 atm) Step2 2. Cool to 0 °C (Ice-Water Bath) Step1->Step2 Step3 3. Dropwise Addition of LiAlH4 suspension Step2->Step3 Step4 4. Stir at RT (Monitor via TLC/LCMS) Step3->Step4 Step5 5. Fieser Workup (x mL H2O, x mL 15% NaOH, 3x mL H2O) Step4->Step5 Step6 6. Filter Aluminum Salts (Celite Pad) Step5->Step6 Step7 7. Concentrate & Purify (Flash Chromatography) Step6->Step7

Fig 2. Step-by-step experimental workflow for the global reduction using LiAlH4.

Protocol B: Selective Nitrile Reduction via Catalytic Hydrogenation
  • Preparation: In a thick-walled hydrogenation flask, dissolve methyl 5-cyanobenzo[d]thiazole-2-carboxylate (1.0 mmol) in absolute ethanol (15 mL).

  • Acidification: Add 1.2 equivalents of concentrated HCl (approx. 100 µL of 12M HCl) to the solution. This ensures the resulting amine is immediately trapped as the hydrochloride salt, preventing secondary amine formation.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Safety: Pd/C is pyrophoric. Add it under a blanket of Argon or pre-wet it with a few drops of water.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir the reaction mixture vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filtration: Purge the flask with Argon. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt of methyl 5-(aminomethyl)benzo[d]thiazole-2-carboxylate. It can be free-based using saturated aqueous NaHCO₃ followed by extraction with dichloromethane.

References

  • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in Methyl 5-cyanobenzo[d]thiazole-2-carboxylate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing functionalized benzothiazoles often presents unexpected yield-limiting bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing functionalized benzothiazoles often presents unexpected yield-limiting bottlenecks. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is particularly challenging due to the competing reactivities of the cyano group, the hydrolytic instability of the C2-ester, and the oxidative liability of thiophenol precursors.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve reproducible, high-yield syntheses.

Mechanistic Pathways & Bottleneck Analysis

Understanding the causality behind reaction failures is the first step in optimization. The synthesis of methyl 5-cyanobenzo[d]thiazole-2-carboxylate typically follows one of three primary routes, each with distinct mechanistic pitfalls.

Workflow N1 Route A: Condensation 2-Amino-4-cyanobenzenethiol + Dimethyl Oxalate IntermediateA Thioamide Intermediate (Prone to Disulfide Formation) N1->IntermediateA N2 Route B: Cyanation Methyl 5-bromobenzo[d]thiazole -2-carboxylate + Zn(CN)2 IntermediateB Pd-Oxidative Addition Complex (Prone to Catalyst Poisoning) N2->IntermediateB N3 Route C: Esterification 5-Cyanobenzo[d]thiazole -2-carboxylic acid + MeOH IntermediateC Carboxylate Anion (Prone to Decarboxylation) N3->IntermediateC Target Methyl 5-cyanobenzo[d]thiazole -2-carboxylate (Target Product) IntermediateA->Target Cyclization / Dehydration IntermediateB->Target Reductive Elimination IntermediateC->Target Mild Coupling (e.g., DCC)

Figure 1: Mechanistic pathways for methyl 5-cyanobenzo[d]thiazole-2-carboxylate synthesis.

Yield Optimization Data

To facilitate rapid decision-making, we have summarized the quantitative data and primary failure modes for the three main synthetic routes.

Synthetic RouteTypical Yield RangePrimary Yield-Limiting FactorRecommended Optimization Strategy
A. Cyclocondensation 30% – 85%Oxidative dimerization of the starting thiophenol into a disulfide.Utilize the stable zinc salt of 2-amino-4-cyanobenzenethiol instead of the free thiol[1].
B. Pd-Cyanation 20% – 55%Catalyst poisoning via S-coordination; premature Pd(0) black precipitation.Employ bulky, electron-rich ligands (e.g., tBuXPhos) and use Zn(CN)2​ to limit free cyanide concentration.
C. Esterification 10% – 40%Thermal decarboxylation of the C2-carboxylic acid intermediate.Strictly avoid heating. Use mild coupling agents (DCC/DMAP) or TMS-diazomethane at 0 °C.

Troubleshooting FAQs

Q1: I am using Route A (Condensation with dimethyl oxalate), but my yield is stuck at 30%. TLC shows a highly non-polar, UV-active byproduct. What is happening? Causality: You are observing the oxidative dimerization of 2-amino-4-cyanobenzenethiol to bis(2-amino-4-cyanophenyl) disulfide. Thiophenols are highly susceptible to air oxidation, and the presence of the basic amine accelerates this process by increasing electron density on the sulfur. Solution: Switch to the zinc salt of the thiophenol[1]. The zinc complex chemically stabilizes the thiolate against ambient oxygen while remaining sufficiently nucleophilic to attack the carbonyl of dimethyl oxalate[2]. If you must use the free thiol, strictly degas all solvents via freeze-pump-thaw and add a catalytic amount of a reducing agent like TCEP.

Q2: During the workup of Route C (Esterification), my product disappears entirely. NMR of the crude mixture shows a missing C2-carboxylate peak and a new aromatic proton. Why? Causality: Benzothiazole-2-carboxylic acids are notoriously unstable. The electron-withdrawing nature of the benzothiazole heterocycle strongly stabilizes the formation of an N-ylide/carbanion intermediate at the C2 position, leading to rapid thermal decarboxylation into 5-cyanobenzo[d]thiazole. Solution: Never apply heat to the free carboxylic acid. If you must esterify the acid, use extremely mild conditions. A Steglich esterification (DCC, catalytic DMAP, methanol, in DCM at room temperature) is highly recommended. Avoid aqueous basic workups that can re-hydrolyze the newly formed ester.

Q3: My Route B (Pd-catalyzed cyanation of the 5-bromo derivative) stalls at 20% conversion, and a black precipitate forms in the flask. Causality: The black precipitate is inactive Pd(0) black. The benzothiazole core strongly coordinates to palladium, leading to multi-ligation that strips the active ligands off the metal center. Furthermore, high concentrations of free cyanide ions (if using KCN or NaCN) will form stable, unreactive [Pd(CN)4​]2− complexes. Solution: Switch your cyanide source to Zn(CN)2​ . It has low solubility in organic solvents, ensuring a slow, steady release of cyanide ions that prevents catalyst poisoning. Pair this with a highly sterically hindered ligand like dppf or XPhos to prevent the benzothiazole sulfur from coordinating to the palladium center.

Self-Validating Protocol: Optimized Cyclocondensation (Route A)

Based on field-proven methodologies[1][2], the cyclocondensation of the zinc salt of 2-amino-4-cyanobenzenethiol with dimethyl oxalate is the most robust and scalable route. This protocol incorporates built-in validation checks to ensure reaction integrity at every step.

Reagents Required:
  • Zinc salt of 2-amino-4-cyanobenzenethiol (1.0 equiv)

  • Dimethyl oxalate (1.5 equiv)

  • Glacial acetic acid (Solvent and acid catalyst)

  • Toluene (Co-solvent for azeotropic water removal)

Step-by-Step Methodology:

Step 1: Reaction Assembly

  • In an oven-dried, round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the zinc salt of 2-amino-4-cyanobenzenethiol (10 mmol) in a 1:1 mixture of glacial acetic acid and toluene (40 mL total).

  • Add dimethyl oxalate (15 mmol) in one portion.

  • Purge the system with inert gas (Nitrogen or Argon) for 5 minutes.

Step 2: Cyclocondensation & Dehydration

  • Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Validation Check 1 (Visual): As the reaction reaches reflux, the opaque suspension of the zinc salt will gradually dissolve into a clear, deep yellow/orange solution. This indicates the acid-mediated release of the free thiol and immediate attack on the oxalate.

  • Maintain reflux for 4–6 hours. Water generated from the cyclization will collect in the Dean-Stark trap.

Step 3: In-Process Monitoring

  • Validation Check 2 (TLC): After 4 hours, pull a 0.1 mL aliquot. Quench with saturated NaHCO3​ and extract with ethyl acetate. Run a TLC (Hexanes:EtOAc 3:1). The starting material (if any free thiol is present) will appear at Rf​≈0.2 . The desired methyl 5-cyanobenzo[d]thiazole-2-carboxylate will appear as a distinct, bright blue-fluorescent spot under 254 nm UV light at Rf​≈0.55 .

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its original volume.

  • Pour the concentrated mixture into ice-cold water (100 mL) while stirring vigorously.

  • Validation Check 3 (Precipitation): A pale yellow to off-white precipitate should form immediately. If the mixture oils out, add 5 mL of methanol and scratch the inside of the flask to induce crystallization.

  • Filter the solid, wash with cold water (2 x 20 mL) to remove residual acetic acid and unreacted dimethyl oxalate, and dry under high vacuum.

  • Recrystallize from hot ethanol to yield analytically pure methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

References

  • Taylor & Francis / NIH. "Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII" Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Google Patents. "US3426020A - Synthesis of 2-substituted phenothiazines" (Details the stabilization of 2-amino-4-substituted-benzenethiols via zinc salt formation to prevent oxidative dimerization).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Methyl 5-Cyanobenzo[d]thiazole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the dissolution of highly rigid, functionalized heterocycles. Methyl 5-cyanobenzo[d]thiazole-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the dissolution of highly rigid, functionalized heterocycles. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a prime example of a "brick dust" molecule in organic synthesis.

This guide provides field-proven, thermodynamically grounded strategies to overcome its solubility barriers without compromising its chemical integrity.

Section 1: Mechanistic Understanding of the Solubility Barrier

Q1: Why does methyl 5-cyanobenzo[d]thiazole-2-carboxylate exhibit such poor solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, or methanol? Answer: The insolubility of this compound is a classic thermodynamic problem driven by high crystal lattice energy. The benzothiazole core is a highly rigid, planar aromatic system that strongly favors π−π stacking[1]. When you add a 5-cyano group (a strong electron-withdrawing group with a large dipole moment) and a 2-carboxylate methyl ester, you introduce intense intermolecular dipole-dipole interactions.

In solution chemistry, for a solute to dissolve, the solvation energy provided by the solvent must exceed the enthalpy of fusion (the energy holding the crystal lattice together)[2]. Common solvents like DCM or methanol simply cannot provide enough solvation energy to disrupt the highly efficient crystal packing of this specific functionalized benzothiazole[1].

Q2: Which organic solvents are thermodynamically favored for dissolving this compound? Answer: To break the strong intermolecular forces, you must use solvents with high dielectric constants and strong dipole moments—specifically, polar aprotic solvents. , N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylformamide (DMF) are the most effective choices[3]. These solvents can intercalate between the planar molecules and stabilize the strong dipoles of the cyano and ester groups.

Table 1: Solvent Selection Matrix for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate
SolventClassificationDielectric Constant ( ϵ )Dipole Moment (D)Expected Solubilizing CapacityApplication Note
DMSO Polar Aprotic46.73.96High (>20 mg/mL with heat)Best for stock solutions[3]. Difficult to remove post-reaction.
NMP Polar Aprotic32.24.09High (>15 mg/mL)Excellent for high-temp cross-coupling reactions.
DMF Polar Aprotic36.73.82Moderate to HighGood balance of solubility and volatility.
THF Polar Aprotic7.51.75Low to ModerateUseful as a co-solvent. May require sonication.
DCM Non-polar8.91.60Very Low (<2 mg/mL)Poor choice for dissolution; useful only for extractions.
Methanol Polar Protic32.71.70LowProtic nature does not adequately disrupt π−π stacking[1].

Q3: When heating is required to achieve working concentrations, what are the stability risks? Answer: While heating (e.g., 50–70°C) provides the kinetic energy necessary to overcome the solid-liquid equilibrium barrier[2], it introduces chemical stability risks. The benzothiazole moiety itself is generally stable[4], but the methyl ester at the 2-position is susceptible to hydrolysis. If your DMSO or DMF contains trace amounts of water, prolonged heating will lead to the formation of 5-cyanobenzo[d]thiazole-2-carboxylic acid.

Causality & Validation: Always use anhydrous solvents stored over molecular sieves. Validate your heated stock solutions by running an LC-MS aliquot to ensure the ester mass ( [M+H]+ approx. 219 m/z) remains intact and no acid byproduct ( [M+H]+ approx. 205 m/z) has formed.

Q4: I need to run a reaction at room temperature, but my compound precipitates out when I cool the solution. What are my options? Answer: If your downstream application cannot tolerate heat or high concentrations of DMSO, you have two primary workarounds:

  • Co-solvent Systems: Dissolve the compound in a minimal volume of DMSO or NMP, then slowly dilute with a more volatile co-solvent like THF or 1,4-dioxane. The initial dissolution breaks the lattice, and the co-solvent maintains it in a metastable solution state[3].

  • Mechanochemistry (Solvent-Free): If the compound absolutely refuses to stay in solution, abandon solution-phase thermodynamics. Liquid-Assisted Grinding (LAG) using a ball mill applies mechanical force to directly drive chemical transformations in the solid state, completely bypassing the solubility bottleneck[5].

Section 2: Experimental Protocols

Protocol 1: Controlled Dissolution and Validation in Polar Aprotic Solvents

This protocol is a self-validating system to ensure complete dissolution without thermal degradation.

  • Weighing: Accurately weigh 50 mg of methyl 5-cyanobenzo[d]thiazole-2-carboxylate into a dry, argon-purged 10 mL glass vial.

  • Solvent Addition: Add 2.5 mL of anhydrous DMSO (stored over 3Å molecular sieves) to target a 20 mg/mL concentration.

  • Sonication & Heating: Place the vial in an ultrasonic bath heated to 45°C. Sonicate for 15 minutes. Causality: Sonication provides localized cavitation energy to break apart crystal aggregates, while mild heat shifts the thermodynamic equilibrium toward the solvated state[2].

  • Visual Inspection: The solution should be completely clear. If microcrystals persist, add an additional 0.5 mL of DMSO.

  • Cooling & Validation: Allow the solution to cool to room temperature (20–25°C) undisturbed for 30 minutes.

  • Integrity Check: Take a 10 μ L aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS to confirm the absence of ester hydrolysis[4].

Protocol 2: Liquid-Assisted Grinding (LAG) for Insoluble Reactions

Use this when solution-phase reactions fail due to persistent precipitation.

  • Preparation: Add methyl 5-cyanobenzo[d]thiazole-2-carboxylate (1.0 eq) and your solid reagents (e.g., coupling partners, solid bases) into a 10 mL stainless steel milling jar.

  • Catalytic Solvent Addition: Add a trace amount of liquid (e.g., 0.5 μ L of EtOAc or DMF per milligram of total solid). Causality: This minimal liquid acts as a molecular lubricant, increasing the mobility of reactants without requiring them to fully dissolve[5].

  • Milling: Add two 5 mm stainless steel grinding balls. Seal the jar and mill at 30 Hz for 30–45 minutes.

  • Recovery: Extract the resulting amorphous, reacted paste using a solvent like ethyl acetate or DCM (the newly functionalized product will likely have disrupted planarity and improved solubility)[1].

Section 3: Visualizations & Workflows

G Start Assess Solubility of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate Solvent Test Polar Aprotic Solvents (DMSO, DMF, NMP) Start->Solvent Heat Apply Gentle Heating (40-50°C) + Sonication Solvent->Heat Check Is Concentration > 10 mg/mL at RT? Heat->Check Success Proceed with Solution-Phase Reaction Check->Success Yes Fail Crystal Lattice Too Rigid (Precipitation) Check->Fail No Alt Use Mechanochemistry (LAG / Ball Milling) Fail->Alt

Decision tree for overcoming the solubility barrier of highly rigid benzothiazole derivatives.

G Reagents Insoluble Benzothiazole + Reactants Path1 Solution Phase Pathway Reagents->Path1 Path2 Mechanochemical Pathway Reagents->Path2 Solv Add Polar Aprotic Solvent (Anhydrous DMSO/NMP) Path1->Solv Mill Ball Milling (Stainless Steel Jar) Path2->Mill Heat Heat to 50°C (Monitor Ester Hydrolysis) Solv->Heat Product Desired Functionalized Product (Higher Solubility) Heat->Product LAG Liquid-Assisted Grinding (Add trace solvent) Mill->LAG LAG->Product

Comparison of solution-phase vs. mechanochemical workflows for insoluble planar molecules.

References

  • [2] Title: Solubility of Benzothiazolium Ionic Liquids in Water and in Furfural. Source: acs.org. URL:[Link]

  • Title: Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Source: scirp.org. URL:[Link]

  • [5] Title: Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. Source: researchgate.net. URL: [Link]

  • [1] Title: Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Source: elsevierpure.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals tasked with purifying methyl 5-cyanobenzo[d]thiazole-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals tasked with purifying methyl 5-cyanobenzo[d]thiazole-2-carboxylate . Due to the unique electronic properties of this molecule, standard recrystallization templates often fail, leading to phase separation or chemical degradation. This document provides a self-validating, mechanistically grounded approach to mastering its purification.

Physicochemical Profile & Rational Solvent Selection

To purify this compound effectively, we must first understand the causality behind its reactivity. The molecule features a hydrophobic benzothiazole core, a strongly electron-withdrawing cyano group at the C5 position, and a methyl ester at the C2 position.

The Chemical Challenge: The combined electron-withdrawing effects of the cyano group and the inherently electron-deficient benzothiazole ring make the C2-carbonyl highly electrophilic. Consequently, the ester is highly susceptible to nucleophilic attack (e.g., hydrolysis or transesterification) under thermal stress[1].

To prevent degradation, solvent selection must prioritize aprotic systems.

Quantitative Solvent Screening Summary
Solvent SystemRoleSuitabilityMechanistic Rationale
Ethyl Acetate (EtOAc) Good SolventOptimal Aprotic, moderate polarity; dissolves the benzothiazole core efficiently without risking nucleophilic attack at the C2 ester.
Heptane / Hexanes Anti-SolventOptimal Non-polar; drives supersaturation effectively when paired with EtOAc, maximizing yield.
Methanol (MeOH) Good SolventHigh RiskProtic; risks solvent-mediated transesterification at the C2 ester if trace acidic/basic impurities are present.
Water Anti-SolventHigh RiskPromotes irreversible ester hydrolysis at elevated dissolution temperatures.

Self-Validating Protocol Tip: Before scaling up, validate solvent inertness by running a micro-scale dissolution at the target Tmax​ (e.g., 65°C) for 2 hours. Analyze the aliquot via HPLC or TLC; a stable baseline with no new polar impurities confirms the solvent system is non-reactive.

Standard Operating Procedure: Anti-Solvent Cooling Recrystallization

The following step-by-step methodology utilizes an EtOAc/Heptane binary system to ensure high purity while mitigating thermal degradation and oiling out.

Step 1: Preparation & Dissolution Suspend the crude methyl 5-cyanobenzo[d]thiazole-2-carboxylate in EtOAc (approx. 5–7 volumes). Heat the jacketed reactor to 60–65°C with moderate agitation (250 rpm) until complete dissolution is achieved. Causality: Keeping the temperature strictly below 65°C prevents thermal decomposition of the benzothiazole core.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, heated receiving vessel. Causality: This removes insoluble mechanical impurities and polymerized byproducts that could act as unwanted nucleation sites for polymorph impurities.

Step 3: Anti-Solvent Addition Maintain the solution at 60°C. Slowly dose in Heptane at a rate of 0.1 vol/min until the solution becomes faintly turbid (the cloud point), then add a few drops of EtOAc until it just clears. Causality: This establishes the exact metastable zone limit required for controlled crystal growth.

Step 4: Seeding & Aging Add 0.5–1.0 wt% of pure crystalline seed of the desired polymorph. Hold the temperature at 60°C for 30 minutes. Causality: Aging the seed bed allows the crystals to mature and consume supersaturation, preventing the system from crashing out as an oil[2].

Step 5: Controlled Cooling Implement a linear cooling ramp of 0.2°C/min down to 5°C. Causality: A slow, controlled cooling rate ensures solute molecules have the kinetic time required to integrate into the highly ordered crystal lattice rather than precipitating as an amorphous solid.

Step 6: Isolation & Drying Filter the suspension via vacuum. Wash the filter cake with 2 volumes of cold (5°C) EtOAc/Heptane (1:4 v/v) to displace the mother liquor. Dry under vacuum (<50 mbar) at 40°C until constant weight.

RecrystallizationWorkflow Start Crude Methyl 5-cyanobenzo[d] thiazole-2-carboxylate Solvent Aprotic Solvent Selection (EtOAc / Heptane) Start->Solvent Dissolution Hot Dissolution (60-65°C) Avoid prolonged heating Solvent->Dissolution HotFiltration Hot Filtration (Remove insolubles) Dissolution->HotFiltration AntiSolvent Anti-Solvent Addition (Dose to cloud point) HotFiltration->AntiSolvent Seeding Seeding & Aging (Prevent LLPS) AntiSolvent->Seeding Cooling Controlled Cooling (0.2°C / min to 5°C) Seeding->Cooling Isolation Filtration & Washing (Cold 1:4 EtOAc/Heptane) Cooling->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying

Figure 1: Optimized anti-solvent cooling recrystallization workflow for highly activated esters.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when supersaturation drives the compound to separate into a solute-rich liquid phase (an emulsion) rather than a solid crystalline phase[2]. Because methyl 5-cyanobenzo[d]thiazole-2-carboxylate can exhibit high solubility in moderately polar solvents, it is highly prone to this issue if the cooling trajectory is too aggressive.

OilingOutLogic Problem Oiling Out (LLPS) Observed During Cooling Redissolve Reheat to single clear phase Problem->Redissolve Decision Is the oiling out temperature near the melting point? Redissolve->Decision YesBranch Thermodynamic Miscibility Gap Decision->YesBranch Yes NoBranch Kinetically Hindered Nucleation Decision->NoBranch No ActionYes Dilute system: Add 10-20% Good Solvent YesBranch->ActionYes ActionNo1 Reduce cooling rate (e.g., 0.1°C/min) NoBranch->ActionNo1 ActionNo2 Add seed crystals before cloud point NoBranch->ActionNo2

Figure 2: Troubleshooting logic for resolving Liquid-Liquid Phase Separation (oiling out).

Frequently Asked Questions (FAQs)

Q: My recrystallization is oiling out as a milky emulsion instead of forming crystals. How do I fix this? A: You have hit a miscibility gap, leading to LLPS[2]. This happens when the solution reaches supersaturation at a temperature where the solute prefers to be a liquid[3]. Self-Validating Fix: Reheat the mixture until the milky emulsion completely redissolves into a single, clear phase. Add 10–20% more of your "good solvent" (EtOAc) to decrease the overall concentration, which shifts your operating trajectory out of the miscibility gap. Cool the system much slower and introduce seed crystals before reaching the cloud point temperature.

Q: Can I use computational modeling to predict the best solvent instead of trial and error? A: Yes. Software utilizing the COSMO-RS approach (such as COSMOtherm) can calculate temperature-dependent solubilities and impurity partition coefficients. This allows you to calculate a computational "impurity purge factor," enabling rational virtual solvent screening before committing your valuable API to physical experiments[4].

Q: I recovered my product, but NMR shows an ethyl ester instead of a methyl ester. What happened? A: Transesterification occurred. If you used Ethanol as a recrystallization solvent and your crude material contained trace acidic or basic impurities from the upstream synthesis, the highly electrophilic C2 position of the benzothiazole ring underwent a solvent-mediated ester exchange[1]. Always use aprotic solvents (like EtOAc/Heptane) for highly activated esters.

Q: Why is my product degrading into benzothiazole-2-carboxylic acid? A: Ester hydrolysis. This occurs if water is used as an anti-solvent or if your organic solvents are not adequately dried, especially when combined with prolonged heating. Ensure your EtOAc and Heptane have low moisture content (Karl Fischer < 0.1%) and avoid exceeding 65°C during the dissolution phase.

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Optimization

Troubleshooting low conversion rates for 5-cyanobenzothiazole derivatives

Welcome to the Technical Support Center for bioorthogonal click chemistry. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when working with cyanobenzoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioorthogonal click chemistry. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when working with cyanobenzothiazole (CBT) derivatives and 1,2-aminothiols (such as D- or L-cysteine).

Unlike standard troubleshooting guides that merely list steps, this center is built on mechanistic causality . Understanding why a reaction fails at the molecular level is the key to designing self-validating experimental protocols.

Part 1: Mechanistic Overview & Causality

The biocompatible click reaction between a cyanobenzothiazole and cysteine is inspired by the final step of D-luciferin biosynthesis in fireflies. The reaction proceeds via a highly specific, three-step cascade:

  • Nucleophilic Attack: The thiolate anion of cysteine attacks the electrophilic cyano carbon of the CBT derivative, forming a reversible thioimidate intermediate[1].

  • Intramolecular Cyclization: The adjacent primary amine of the cysteine attacks the thioimidate carbon, forming a 2-aminothiazolidine intermediate[1].

  • Elimination: The intermediate undergoes irreversible elimination of ammonia gas ( NH3​ ) to yield the highly stable thiazoline product (luciferin core)[2].

Mechanism CBT CBT Derivative (2-Cyano group) Thioimidate Thioimidate Intermediate CBT->Thioimidate Nucleophilic Attack (S-) Cys 1,2-Aminothiol (Cysteine) Cys->Thioimidate pH > 7.0 Cyclization Intramolecular Cyclization Thioimidate->Cyclization Amine Attack Thiazoline Thiazoline Product (Luciferin Core) Cyclization->Thiazoline - NH3

Caption: Mechanistic pathway of the CBT-Cys click condensation reaction.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conversion rate is 0%. I am using a "5-cyanobenzothiazole" derivative. What is wrong?

A: Structural Isomerism. This is the most common nomenclature and structural error in the field. The bioorthogonal "click" condensation requires the cyano group to be at the 2-position (i.e., 2-cyanobenzothiazole)[2]. If your cyano group is at the 5-position (on the benzene ring), it acts as a standard, unactivated benzonitrile. It lacks the intense electrophilic activation provided by the adjacent nitrogen and sulfur atoms of the thiazole ring.

  • The Fix: Ensure you are using a 5-substituted 2-cyanobenzothiazole (where the substituent is at the 5-position, but the reactive nitrile remains at the 2-position).

Q2: My reaction kinetics are extremely sluggish. How does pH affect the conversion rate?

A: Thiolate Availability vs. Nitrile Hydrolysis. The first step of the reaction requires the cysteine thiol to be deprotonated (thiolate anion).

  • At pH < 6.0 , the thiol remains protonated, and a significant decrease in the reaction rate is observed[3].

  • At pH 7.4 , the second-order rate constant is optimal for physiological conditions.

  • At pH 9.0 , the initial ligation can be up to 4 times more efficient[4]. However, prolonged exposure to alkaline conditions (>pH 8.0) is unfavorable, as the CBT nitrile becomes highly prone to competitive hydrolysis[3].

Q3: I have confirmed my pH is 7.4, but my yield is still plateauing at 40%. Why?

A: Cysteine Oxidation. Free cysteine and N-terminal cysteine peptides are highly susceptible to oxidative dimerization, forming unreactive disulfides. The CBT derivative cannot react with a disulfide bond.

  • The Fix: Introduce a mild, non-thiol reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) at 1–2 mM is the gold standard. It selectively quenches disulfide formation without competing as a nucleophile against the CBT derivative[5].

Q4: Does the nature of the substituent on the benzothiazole ring affect the reaction rate?

A: Yes, via Electronic Effects. Substituents on the benzene ring (positions 4 through 7) modulate the electrophilicity of the 2-cyano group. Electron-withdrawing groups (EWGs) pull electron density away from the nitrile, increasing its susceptibility to nucleophilic attack, thereby accelerating the reaction[1].

Part 3: Quantitative Data Summaries

Table 1: Effect of pH on CBT-Cys Reaction Kinetics

Reaction pHThiol StateRelative KineticsPrimary Side Reaction / Risk
pH 5.0 Protonated (-SH)Very SlowMinimal conversion[3]
pH 7.4 Partially DeprotonatedOptimal (Standard)Disulfide formation (if no TCEP)
pH 9.0 Fully Deprotonated (-S⁻)Very Fast (up to 4x)[4]Nitrile hydrolysis to amide/acid[3]

Table 2: Substituent Electronic Effects on 2-Cyanobenzothiazole Reactivity

Substituent TypeExample (Position 5 or 6)Electronic EffectImpact on Click Conversion Rate
Electron-Donating (EDG) 6-Amino, 6-HydroxyIncreases electron densityModerate/Baseline reactivity[1]
Electron-Withdrawing (EWG) 5-Fluoro, 6-NitroDecreases electron densityHighly accelerated reactivity[1]

Part 4: Self-Validating Experimental Protocol

To ensure high conversion rates and reproducible data, use the following self-validating workflow. This protocol builds in analytical checkpoints to prevent wasted downstream efforts.

Standard Operating Procedure: Optimized CBT-Cys Ligation

Materials: 5-substituted 2-cyanobenzothiazole (CBT), N-terminal Cysteine peptide (Cys-Pep), TCEP·HCl, Degassed PBS (pH 7.4).

  • Step 1: Buffer Preparation & Degassing

    • Prepare 1X PBS and adjust to exactly pH 7.4.

    • Causality: Degas the buffer by sparging with Argon for 15 minutes to minimize dissolved oxygen, reducing baseline cysteine oxidation.

  • Step 2: In-Situ Reduction (Validation Point 1)

    • Dissolve Cys-Pep to a final concentration of 50 μM in the degassed PBS.

    • Add TCEP·HCl to a final concentration of 1 mM. Incubate at room temperature for 10 minutes.

    • Self-Validation: Run a quick LC-MS aliquot. You should observe a single mass peak corresponding to the monomeric Cys-Pep, with no 2M−2H disulfide peaks[5].

  • Step 3: CBT Addition & Co-Solvent Management

    • Dissolve the CBT derivative in anhydrous DMSO (or Methanol) to make a 10 mM stock.

    • Causality: CBT derivatives are highly hydrophobic. Add the CBT stock dropwise to the aqueous peptide solution to a final concentration of 100 μM (2 molar equivalents). Ensure the final organic solvent concentration does not exceed 10% v/v to prevent peptide precipitation.

  • Step 4: Reaction Monitoring (Validation Point 2)

    • Incubate the reaction at 37°C.

    • Take 10 μL aliquots at 15, 30, and 60 minutes. Quench with 1% Formic Acid (drops pH < 4, halting the reaction).

    • Self-Validation: Analyze via HPLC. You should observe the disappearance of the CBT peak and the emergence of the thiazoline product peak.

Workflow Start Start Ligation Workflow Degas Step 1: Degas PBS (pH 7.4) Prevents ambient oxidation Start->Degas TCEP Step 2: Add 1mM TCEP Reduces Disulfides Degas->TCEP Val1 LC-MS Check: Is Cys monomeric? TCEP->Val1 Val1->TCEP No (Add more TCEP) AddCBT Step 3: Add CBT in DMSO (Max 10% v/v final) Val1->AddCBT Yes Val2 HPLC Check (15-60 min): Track Product Formation AddCBT->Val2 Val2->AddCBT Conversion Stalled Success High Yield Thiazoline Product Val2->Success Conversion > 95%

Caption: Self-validating workflow for the CBT-Cys click reaction.

Part 5: References

  • Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - ResearchGate. researchgate.net.

  • Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC. nih.gov.

  • A Flexible Synthesis of 68Ga-Labeled Carbonic Anhydrase IX (CAIX)-Targeted Molecules via CBT/1,2-Aminothiol Click Reaction - MDPI. mdpi.com.

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. nih.gov.

  • Improvement of Transpeptidative Protein Ligation via Selective Nucleophile Quenching using 2-Cyano-6-hydroxybenzothiazole | Organic Letters. acs.org.

Sources

Troubleshooting

Removing impurities from methyl 5-cyanobenzo[d]thiazole-2-carboxylate crude products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with methyl 5-cyanobenzo[d]thiazole-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with methyl 5-cyanobenzo[d]thiazole-2-carboxylate .

This compound is a highly valuable intermediate in drug discovery, typically synthesized via the cyclocondensation of 2-amino-4-cyanothiophenol with dimethyl oxalate or methyl oxalyl chloride . However, the unique electronic properties of the benzothiazole core make the crude product highly susceptible to degradation and side reactions. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure you isolate the pure ester.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I observe a highly polar, baseline-retained spot on my TLC after the aqueous workup? A1: Ester Hydrolysis. The C2 position of the benzothiazole ring is highly electron-deficient. This activates the adjacent methyl ester towards nucleophilic attack by water or hydroxide ions. If your aqueous workup is too basic (e.g., using NaOH or Na2CO3) or overly acidic, the ester rapidly hydrolyzes to form 5-cyanobenzo[d]thiazole-2-carboxylic acid . Fix: Strictly use mildly basic washes (e.g., saturated NaHCO₃) to quench the reaction. The mild base removes the hydrolyzed acid impurity by converting it into a water-soluble sodium salt without degrading your target ester.

Q2: My LC-MS shows a major byproduct with a mass of m/z 160[M+H]⁺. What is this, and how did it form? A2: Thermal Decarboxylation. This mass corresponds to 5-cyanobenzo[d]thiazole , the decarboxylation product of your target scaffold. Benzothiazole-2-carboxylic acid derivatives are notoriously unstable and readily undergo rapid decarboxylation when heated , . The electron-withdrawing 5-cyano group further stabilizes the transient C2-carbanion, accelerating the loss of CO₂. Fix: If your crude mixture contains trace amounts of the hydrolyzed acid and is subjected to temperatures above 60 °C (e.g., during rotary evaporation or distillation), it will decarboxylate . Maintain water bath temperatures strictly below 40 °C during all solvent removal steps.

Q3: I have a persistent yellow impurity that co-elutes with my product during silica gel chromatography. How do I remove it? A3: Oxidative Dimerization. This is likely bis(2-amino-4-cyanophenyl) disulfide . The starting material, 2-amino-4-cyanothiophenol, is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen. Because its polarity is frustratingly similar to the target ester, standard chromatography often fails. Fix: Bypass chromatography. Rely on selective recrystallization (detailed in the protocol below), as the disulfide dimer has drastically lower solubility in cold aqueous ethanol compared to the target ester.

Part 2: Impurity Profiling & Quantitative Data

To effectively purify your crude product, you must understand the physicochemical properties of the impurities competing with your target molecule.

ImpurityMolecular WeightTLC Retention Factor (Rf)*Primary Cause of FormationRecommended Removal Strategy
5-Cyanobenzo[d]thiazole-2-carboxylic acid 204.20 g/mol 0.00 - 0.10Ester hydrolysis during harsh aqueous workupChemoselective wash (Sat. NaHCO₃)
5-Cyanobenzo[d]thiazole 160.19 g/mol 0.70 - 0.85Thermal decarboxylation of the acid intermediateRecrystallization (Remains in mother liquor)
Bis(2-amino-4-cyanophenyl) disulfide 298.38 g/mol 0.45 - 0.55Atmospheric oxidation of the starting thiophenolRecrystallization (Hot filtration)
Unreacted Dimethyl Oxalate 118.09 g/mol 0.60 - 0.70Excess reagent used during cyclocondensationHigh-vacuum drying / Sublimation

*Note: Rf values are approximate, based on a 3:1 Hexanes:Ethyl Acetate mobile phase on standard silica gel (TLC).

Part 3: Standard Operating Procedure (SOP)

Protocol: Chemoselective Liquid-Liquid Extraction & Recrystallization This self-validating protocol exploits the distinct pKa and solubility profiles of the impurities to isolate the target ester without the need for low-yield column chromatography.

Step 1: Solubilization & Filtration

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using a ratio of 10 mL per gram of crude.

  • Causality Check: If a fine yellow precipitate remains suspended, this is the highly insoluble disulfide dimer. Perform a rapid gravity filtration to remove it before proceeding.

Step 2: Acid Impurity Removal (Mild Base Wash)

  • Transfer the organic filtrate to a separatory funnel.

  • Wash with 1 volume of ice-cold saturated aqueous NaHCO₃. Gently invert the funnel to avoid emulsion formation.

  • Causality Check: The hydrolyzed 5-cyanobenzo[d]thiazole-2-carboxylic acid is deprotonated and partitions into the aqueous layer as a water-soluble sodium salt. Discard the aqueous layer.

Step 3: Amine Impurity Removal (Mild Acid Wash)

  • Wash the organic layer with 0.5 M aqueous HCl (0.5 volumes).

  • Causality Check: This selectively protonates any unreacted 2-amino-4-cyanothiophenol, dragging it into the aqueous phase. Discard the aqueous layer.

Step 4: Drying & Temperature-Controlled Concentration

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure using a rotary evaporator.

  • Critical Parameter: Keep the water bath temperature strictly below 40 °C to prevent the thermal decarboxylation of any trace acid impurities.

Step 5: Selective Recrystallization

  • Dissolve the concentrated crude in a minimum boiling volume of absolute ethanol.

  • Slowly add distilled water dropwise until the solution reaches the cloud point.

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Causality Check: The target ester crystallizes out. The highly non-polar decarboxylated byproduct (5-cyanobenzo[d]thiazole) remains dissolved in the mother liquor.

  • Filter the crystals under vacuum and wash with ice-cold 10% ethanol in water. Dry under high vacuum to remove trace dimethyl oxalate.

Part 4: Workflow Visualization

G Crude Crude Product (Ester + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve BaseWash Wash with sat. NaHCO3 Dissolve->BaseWash Aq1 Aqueous Layer (Acid Impurity) BaseWash->Aq1 Removes Acid Org1 Organic Layer BaseWash->Org1 AcidWash Wash with 0.5M HCl Org1->AcidWash Aq2 Aqueous Layer (Amine Impurity) AcidWash->Aq2 Removes Amine Org2 Organic Layer AcidWash->Org2 Recryst Recrystallization (EtOH/H2O) Org2->Recryst Dry & Concentrate (<40°C) Pure Pure Methyl 5-cyanobenzo[d]thiazole- 2-carboxylate Recryst->Pure Crystallizes Decarb Mother Liquor (Decarboxylated Impurities) Recryst->Decarb Remains in Solution

Workflow for the purification of methyl 5-cyanobenzo[d]thiazole-2-carboxylate crude products.

References

  • Title: Rationalization of Benzazole-2-carboxylate versus Benzazine-3-one/Benzazine-2,3-dione Selectivity Switch during Cyclocondensation of 2-Aminothiophenols/Phenols/Anilines with 1,2-Biselectrophiles in Aqueous Medium Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls Source: Organic Letters (ACS Publications) URL:[Link]

  • Title: Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid Source: ResearchGate (Synthetic Communications) URL:[Link]

Optimization

Temperature optimization for methyl 5-cyanobenzo[d]thiazole-2-carboxylate cross-coupling

Technical Support Center: Troubleshooting Decarboxylative Cross-Coupling Workflows Focus: Temperature Optimization for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate Welcome to the Advanced Application Support Center. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Decarboxylative Cross-Coupling Workflows Focus: Temperature Optimization for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Welcome to the Advanced Application Support Center. This guide is designed for drug development professionals and synthetic chemists scaling up the cross-coupling of electron-deficient benzothiazole scaffolds. Here, we address the critical thermodynamic and kinetic challenges specific to methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

I. Mechanistic Context & The Causality of Temperature

The cross-coupling of methyl 5-cyanobenzo[d]thiazole-2-carboxylate typically proceeds via a decarboxylative cross-coupling (DCC) mechanism. Because standard DCC requires a free carboxylate, the methyl ester must first undergo in situ saponification to form the active potassium or salt species[1].

The Electronic Effect: The 5-cyano group (-CN) exerts a strong electron-withdrawing effect (-I, -M) on the benzothiazole core. According to transition state theory, this stabilizes the aryl-metal intermediate formed immediately after CO₂ extrusion. Paradoxically, this stabilization lowers the activation energy required for decarboxylation compared to unsubstituted benzothiazoles[2].

The Temperature Dilemma: While decarboxylation occurs at lower temperatures, the resulting stabilized intermediate is highly susceptible to protonation (yielding the dead-end byproduct 5-cyanobenzothiazole) if the transmetalation to the Palladium catalyst is not perfectly synchronized[3]. Therefore, temperature is not just a driver of reaction rate; it is the master switch that controls the competition between productive C-C bond formation and destructive protodecarboxylation.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing predominantly 5-cyanobenzothiazole (protodecarboxylation) instead of my cross-coupled product? A: Your reaction temperature is likely too high, or your heating ramp was too slow. At temperatures exceeding 125 °C, the rate of Cu-mediated decarboxylation vastly outpaces the Pd-mediated oxidative addition of your aryl halide[3]. The intermediate aryl-copper species accumulates and reacts with trace moisture or solvent protons. Solution: Lower the steady-state temperature to 115 °C and ensure strictly anhydrous conditions.

Q2: Can I run this coupling directly on the methyl ester without saponification? A: While direct decarbonylative cross-coupling of esters using Nickel catalysis is an emerging field, it requires extreme temperatures (often >150 °C) to extrude carbon monoxide. For the electron-deficient 5-cyano scaffold, heating to 150 °C leads to rapid degradation of the benzothiazole ring. For reliable scale-up, we strongly mandate the in situ saponification to the carboxylate salt followed by Pd/Cu bimetallic catalysis[1].

Q3: My starting material remains unreacted after 4 hours at 90 °C. Should I spike the temperature? A: Do not spike the temperature. At 90 °C, the thermal energy is insufficient to break the sp²C–COOH bond[3]. However, rapidly spiking the temperature will cause catalyst crash-out (Pd black formation). Instead, implement a controlled temperature ramp of 5 °C every 15 minutes until you reach the optimal 115 °C threshold.

III. Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the causal relationship between reaction temperature and product distribution for the coupling of methyl 5-cyanobenzo[d]thiazole-2-carboxylate with bromobenzene (standardized at 4 hours, Pd/Cu bimetallic system).

Temperature (°C)Conversion of SM (%)Yield: Cross-Coupled Product (%)Yield: 5-CN-Benzothiazole Byproduct (%)Catalyst State
80 15123Intact
100 45405Intact
115 (Optimal) >99 88 8 Intact
125 >996532Minor Aggregation
135 >994255Pd Black Precipitate

IV. Self-Validating Experimental Protocol

This methodology incorporates built-in analytical checkpoints to ensure the thermodynamic balance is maintained throughout the workflow.

Step 1: In Situ Saponification

  • Charge a flame-dried Schlenk flask with methyl 5-cyanobenzo[d]thiazole-2-carboxylate (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Add a degassed mixture of THF/H₂O (4:1) and stir at 40 °C for 2 hours.

  • Validation Checkpoint: Analyze a 10 µL aliquot via TLC (3:1 Hexanes/EtOAc). The ester (Rf ~0.6) must be completely consumed, replaced by baseline material (the potassium salt).

Step 2: Solvent Exchange & Catalyst Ligation

  • Evaporate the THF/H₂O under reduced pressure to yield a dry powder.

  • Backfill with Argon 3 times. Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Inject anhydrous, degassed NMP (N-Methyl-2-pyrrolidone) and the aryl halide (1.2 equiv).

Step 3: Controlled Temperature Ramping (Critical Step)

  • Submerge the flask in a pre-heated oil bath at 90 °C. Stir for 15 minutes to allow catalyst ligation.

  • Ramp the temperature to 115 °C at a rate of 2 °C/min.

  • Validation Checkpoint: Withdraw a 50 µL aliquot after 60 minutes at 115 °C. Analyze via GC-MS.

    • Pass Condition: The mass spectrum should show the cross-coupled product as the dominant peak.

    • Fail Condition: If the protodecarboxylated mass (m/z 160) exceeds 10% relative abundance, immediately cool the reaction to 105 °C to prevent runaway protonation.

Step 4: Isolation

  • After 4 hours, cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove NMP. Dry over Na₂SO₄ and purify via flash chromatography.

V. Workflow Visualization

TempOptimization Start Initiate Cross-Coupling (Target Temp: 115°C) Check GC-MS Validation (t = 60 minutes) Start->Check Unreacted Issue: Low Conversion (< 20% Product) Check->Unreacted Insufficient Energy SideProd Issue: Protodecarboxylation (> 10% m/z 160 Byproduct) Check->SideProd Kinetic Mismatch Success Optimal Conversion (> 80% Target Product) Check->Success Balanced Cycle Action1 Action: Ramp Temp to 120°C Verify CuI Integrity Unreacted->Action1 Action2 Action: Drop Temp to 105°C Check Solvent Anhydrous State SideProd->Action2

Fig 1. Temperature optimization and troubleshooting workflow for decarboxylative cross-coupling.

VI. References

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: National Center for Biotechnology Information (PMC) URL:

  • Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes Source: Organic Letters (ACS Publications) URL:

  • Decarboxylative cross-coupling Source: Wikipedia URL:

Sources

Troubleshooting

Technical Support Center: Amidation of Methyl 5-Cyanobenzo[d]thiazole-2-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with the direct amidation of highly functionalized heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with the direct amidation of highly functionalized heterocycles.

When working with methyl 5-cyanobenzo[d]thiazole-2-carboxylate , the failure mode rarely stems from a lack of reactivity. Instead, it stems from a lack of environmental control. The C2-position of the benzothiazole ring is highly electron-deficient, effectively acting as an intramolecular activating group for the adjacent methyl ester. This intrinsic activation lowers the activation energy for nucleophilic acyl substitution, allowing direct aminolysis without the need for harsh coupling reagents[1]. However, this same electronic environment sensitizes the molecule to parasitic side reactions. Your primary goal is not to force the reaction, but to protect the fragile C5-cyano group from the nucleophilic environment.

Mechanistic Insights: The Causality of Byproduct Formation

Understanding the competing reaction pathways is critical for troubleshooting. The C5-cyano group is highly susceptible to hydration (forming a primary carboxamide) or full hydrolysis (forming a carboxylic acid) if hydroxide ions or trace moisture are present under thermal stress[2]. Furthermore, the activated C2-ester will rapidly hydrolyze to the carboxylic acid if water outcompetes your target amine as a nucleophile.

AmidationPathways SM Methyl 5-cyanobenzo[d]thiazole- 2-carboxylate Desired 5-Cyano-N-R-benzo[d]thiazole- 2-carboxamide (Target) SM->Desired Anhydrous Amine (Target Pathway) BP1 5-Cyanobenzo[d]thiazole- 2-carboxylic acid (Ester Hydrolysis) SM->BP1 Trace H2O / Base BP2 5-Carbamoyl-N-R-benzo[d]thiazole- 2-carboxamide (Nitrile Hydration) SM->BP2 Harsh Aqueous Base Desired->BP2 Aqueous Base / Heat

Reaction pathways showing desired amidation and moisture-induced byproducts.

Troubleshooting Guide

Q: My LC-MS shows a major byproduct with a mass of [M-CH3+H]+ (or [M-14] relative to the starting material). What is the cause? A: This mass shift indicates ester hydrolysis, forming 5-cyanobenzo[d]thiazole-2-carboxylic acid. Cause: Introduction of water into the reaction mixture. The highly electrophilic C2 position is extremely sensitive to hydroxide or water attack. Solution: Implement rigorous anhydrous techniques. Use Karl Fischer titration to ensure solvent moisture is <50 ppm before adding reagents.

Q: I am observing a byproduct with a mass of [M+18] relative to the target amide. How do I prevent this? A: The +18 Da mass shift corresponds to the hydration of the C5-cyano group to a primary carboxamide. Cause: Nitriles undergo hydration in the presence of water and basic amines (which act as general base catalysts) under thermal stress[2]. Solution: Lower the reaction temperature (e.g., from 60 °C to 40 °C) and add oven-dried 4Å molecular sieves to scavenge trace water generated or introduced during the reaction.

Q: My product is a mix of the target methyl ester amidation and an ethyl ester derivative. Why? A: You are observing transesterification. Cause: Using ethanol as a solvent for a methyl ester allows the amine to catalyze the exchange of the methoxy group for an ethoxy group. Solution: Direct aminolysis of methyl esters is highly efficient, but you must match the solvent to the ester (use methanol) or use a strictly aprotic solvent like THF or 2-MeTHF[3].

Self-Validating Experimental Protocol: Anhydrous Direct Amidation

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. It relies on intrinsic chemical activation rather than exogenous coupling agents.

Objective: Convert methyl 5-cyanobenzo[d]thiazole-2-carboxylate to its corresponding amide while preserving the C5-cyano group.

Step 1: System Dehydration & Validation

  • Dry THF over activated alumina.

  • Validation Check: Perform Karl Fischer Titration. Do not proceed unless moisture content is <50 ppm.

  • Add 100 mg/mL of oven-dried 4Å molecular sieves to a flame-dried reaction vessel flushed with Argon.

Step 2: Reagent Assembly

  • Dissolve methyl 5-cyanobenzo[d]thiazole-2-carboxylate (1.0 eq) in the anhydrous THF (0.2 M concentration).

  • Add the target amine (1.5 eq). Expert Insight: If your amine is supplied as a hydrochloride salt, liberate the free base using exactly 1.0 eq of anhydrous N,N-diisopropylethylamine (DIPEA). Excess DIPEA will act as a general base and promote nitrile hydration if trace water is present.

Step 3: Thermal Activation

  • Heat the mixture to 50 °C under continuous Argon flow. The electron-deficient benzothiazole ring sufficiently activates the C2-ester for direct aminolysis[1].

Step 4: In-Process Control (IPC) & Self-Validation

  • At t = 2 hours, withdraw a 10 µL aliquot, dilute in dry MeCN, and analyze via LC-MS.

  • Validation Matrix:

    • Target [M+H]+ > 90%: System is optimal. Proceed to Step 5.

    • Acid Byproduct > 5%: Stop. Your system has a moisture leak. Discard, re-dry solvents, and restart.

    • Unreacted SM > 50%: The amine is sterically hindered. Add 10 mol% of a mild Lewis acid (e.g., Zr(OtBu)4) to coordinate the carbonyl oxygen and accelerate the reaction without damaging the nitrile[4].

Step 5: Isolation

  • Filter the mixture through a pad of Celite to remove the molecular sieves.

  • Concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc). Crucial: Avoid basic aqueous workups (like sat. NaHCO3 washes) to prevent late-stage nitrile hydrolysis.

Quantitative Data Summary

The following table summarizes the causal relationship between environmental conditions and byproduct distribution during the amidation of methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

Table 1. Impact of Reaction Conditions on Byproduct Distribution

Reaction ConditionSolventAdditiveTarget Amide (%)C2-Acid Byproduct (%)C5-Amide Byproduct (%)
Amine (1.5 eq), 50 °C, 8hAnhydrous THF4Å Sieves>95% <1%<1%
Amine (1.5 eq), 50 °C, 8hTHF (Ambient Moisture)None75% 20%5%
Amine (1.5 eq), 50 °C, 8hEthanolNone60% *<5%<1%
Amine (1.5 eq) + NaOH, 25 °CTHF / H₂ONone<5% >70%>25%

*Note: The remaining 35% mass balance in the Ethanol condition was consumed by ethyl ester transesterification.

Frequently Asked Questions (FAQs)

Q: The reaction is stalling at 50% conversion, should I add an aqueous base like NaOH to accelerate it? A: Absolutely not. While base catalysis is sometimes used for unactivated aliphatic esters, adding aqueous NaOH to this system will rapidly hydrolyze the C2-ester and hydrate the C5-nitrile, destroying your starting material[2]. Rely on Lewis acid catalysis if acceleration is required[4].

Q: Can I use standard peptide coupling reagents (HATU, EDC/HOBt) for this reaction? A: Coupling reagents are designed to activate carboxylic acids. Because your starting material is already an ester, coupling reagents are completely ineffective here. If you hydrolyze the ester to the acid first to use HATU, you risk hydrating the nitrile during the hydrolysis step. Direct amidation of the ester is the most chemoselective path.

Q: Why do you recommend 4Å molecular sieves instead of 3Å? A: 3Å sieves are excellent for trapping water, but 4Å sieves have a slightly larger pore size that can trap both water and trace amounts of methanol (the leaving group of the reaction). Removing methanol from the equilibrium helps drive the amidation forward via Le Chatelier's principle.

References
  • Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH29CJKbW-SC_4NaIdNknhRVFD8w-iAdw35eHpdZjTipxMmFMIDe6biNOONgGAQJLb0W2AHspqSei5rT7BPpIrgMwfKrLU40KZKTxvEsLE-Or5KBKbd0gXGkBNRSxn4ZVx_fn27Z5gHxbCZ7REoEDcy2sZ0dEdWig==]
  • Aminolysis of methyl esters by ethylene diamine. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq-TLwjHC0XrgtJyz53fyrAa_7mpCHbqe7sThRFdNdg_80JMsEjNew9iRHikYRt2Pg-RnRmll8vO9h3Mkg313keYeCMa7blE3WrE1D7WtQj7geBCPLZg9R820bIBbcAqH7H3Kb0WvEFqV1Ra9Bx5JTAVhNYBox4Ha58FaMw-btw5Sau61V6g29ER8gSuovsrvuCAOSckBgioWUisB4]
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSqjCLpfg05S6HyODzNfLPIjqsRdYOzNSbOr_2JFICxt2F1PrDzb-ut0zHm_qTGpsBPMfBj8YhzG09nDlPMduZs-rfCSpJIcdE_ddYnhLmhUArk6HdlQIxNc_eG5QPXbr7tw==]
  • The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. scite.ai.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvByITmADeidcCezC-9Stn18NaCqNWcnUmWS7B-ys_BBwoVZ0prlyHOReaFyXOrReYlYJGH10l1F7mLXy1ief9YDRIWpbV7qJoCcQt6OBvxpGEKIXK3GauoD-_iEAlVCL7-mmbLSdfaHYu-4JRWizA9dzDrLj-fjk=]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate: Mass Spectrometry, NMR, and IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of methyl 5-cyanobenzo[d]thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of methyl 5-cyanobenzo[d]thiazole-2-carboxylate. In the absence of a publicly available experimental spectrum for this specific molecule, we will present a predicted fragmentation pattern based on well-established principles of mass spectrometry, derived from the fragmentation of its core functional groups: the benzothiazole ring, the methyl ester, and the aromatic nitrile. Furthermore, we will compare the insights obtainable from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a comprehensive perspective on the structural elucidation of this and similar novel chemical entities.

Introduction to Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a heterocyclic compound featuring a fused benzothiazole ring system. This core structure is of significant interest in medicinal chemistry and materials science. The molecule is further functionalized with a methyl ester at the 2-position and a cyano group at the 5-position. Understanding the structural integrity and substitution pattern of such molecules is critical in drug development and quality control. Mass spectrometry, in conjunction with other spectroscopic techniques, provides the necessary tools for this confirmation.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Electron ionization mass spectrometry is a powerful technique for the structural elucidation of organic compounds. The high-energy electrons used in EI induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a "fingerprint" for the compound's structure.[1] The predicted fragmentation of methyl 5-cyanobenzo[d]thiazole-2-carboxylate is based on the known fragmentation behaviors of benzothiazoles, methyl esters, and aromatic nitriles.

The primary fragmentation pathways are expected to involve the loss of the methyl ester functionalities, followed by fragmentation of the benzothiazole ring system. The aromatic nitrile group is expected to be relatively stable and may remain intact in several of the major fragments.

Key Predicted Fragmentation Pathways:

  • Loss of the Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, resulting in a stable acylium ion. This would correspond to a loss of 31 Da from the molecular ion.

  • Loss of the Methoxycarbonyl Radical (·COOCH₃): Another characteristic fragmentation of methyl esters is the loss of the entire methoxycarbonyl group, leading to a loss of 59 Da.

  • Fragmentation of the Benzothiazole Ring: Substituted benzothiazoles are known to fragment via the loss of small, stable molecules like hydrogen cyanide (HCN) and carbon monosulfide (CS).[2][3] These fragmentation pathways are expected to occur after the initial loss of the ester functionalities.

  • Loss of the Cyano Radical (·CN): Aromatic nitriles can undergo the loss of a cyano radical (26 Da), although this is often a less favorable pathway compared to the loss of HCN (27 Da).[4][5]

Below is a table summarizing the predicted major fragment ions for methyl 5-cyanobenzo[d]thiazole-2-carboxylate (Molecular Weight: 218.23 g/mol ).

m/z (predicted) Proposed Fragment Structure Fragmentation Pathway
218[M]⁺˙Molecular Ion
187[M - ·OCH₃]⁺Loss of a methoxy radical
159[M - ·COOCH₃]⁺Loss of a methoxycarbonyl radical
132[C₇H₂NS]⁺Subsequent loss of HCN from the [M - ·COOCH₃]⁺ ion
108[C₆H₄S]⁺˙Fragmentation of the benzothiazole ring

.dot

Caption: Predicted EI-MS fragmentation of the target molecule.

Comparative Analysis with Other Spectroscopic Techniques

While mass spectrometry provides valuable information about the molecular weight and fragmentation of a molecule, a comprehensive structural elucidation relies on complementary data from other analytical techniques, primarily NMR and IR spectroscopy.[6][7][8]

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Isomers can have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[2][4]Provides unambiguous structural information.Lower sensitivity, requires larger sample amounts, and deuterated solvents.[6]
Infrared (IR) Spectroscopy Presence of specific functional groups.[9]Fast, non-destructive, and can be used for a wide range of samples.[9]Provides limited information on the overall molecular structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution.[1][2] For methyl 5-cyanobenzo[d]thiazole-2-carboxylate, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzothiazole ring, with their chemical shifts and coupling patterns revealing their relative positions. A singlet corresponding to the three protons of the methyl ester group would also be expected.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the cyano carbon, and the distinct aromatic and thiazole carbons.

The combination of 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) would allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms and the precise substitution pattern.[5][10]

.dot

Caption: NMR workflow for structural elucidation.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For methyl 5-cyanobenzo[d]thiazole-2-carboxylate, the IR spectrum would show characteristic absorption bands for:

  • C≡N (Nitrile) stretch: A sharp, strong absorption band around 2220-2260 cm⁻¹.[11]

  • C=O (Ester) stretch: A strong absorption band around 1735-1750 cm⁻¹.[12][13]

  • C-O (Ester) stretch: Two bands in the region of 1000-1300 cm⁻¹.[13]

  • Aromatic C=C and C-H stretches: Bands in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

The presence of these characteristic bands in the IR spectrum would provide strong evidence for the presence of the nitrile and methyl ester functional groups, complementing the data from mass spectrometry and NMR.

Experimental Protocols: A Best-Practice Approach

For the analysis of a novel compound like methyl 5-cyanobenzo[d]thiazole-2-carboxylate, a systematic analytical approach is recommended.

4.1. Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Ionization: Use standard electron ionization at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and with spectral libraries if available.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled spectrum is standard.

  • 2D NMR Acquisition: If necessary for complete structural assignment, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.

  • Data Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and through-bond correlations to assemble the final structure.

4.3. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Spectrum Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of a novel compound such as methyl 5-cyanobenzo[d]thiazole-2-carboxylate is most reliably achieved through the synergistic use of multiple analytical techniques. While mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, its combination with the detailed connectivity information from NMR and the functional group identification from IR spectroscopy allows for an unambiguous and confident structural assignment. This integrated analytical approach is a cornerstone of modern chemical research and drug development.

References

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • Jensen, E. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(4), 631–639.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry Academy. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • General Fragmentation Modes. (n.d.). Retrieved from [Link]

  • Mohamed, Y. A., Abbas, S. E., & El-Sharief, M. A. M. S. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 54(6), 1455-1462.
  • Fernández, G. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114.
  • AL-Khazraji, S. I. C., Sadik, W. M., & Al-Jarah, A. S. H. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 20(3).
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • Grimmett, C. M., Korytnyk, W., & Galbraith, M. N. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5.
  • El-Sayed, W. A., Ali, O. M., & Zyada, M. M. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Grzelak, K., et al. (2025).
  • DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135–1142.
  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(3), 285-295.
  • MassBank. (2018, September 8). Sulfamethoxazole; LC-ESI-ITFT; MS2; CE: 20%; R=15000; [M+H]+. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(1), 213-217.
  • Journal of Chromatography & Separation Techniques. (2023, February 3). The Role of Infrared (IR) Spectroscopy in the Analysis of Organic Molecules. Retrieved from [Link]

Sources

Comparative

Comparing synthetic routes for methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Comparative Synthesis of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate: A Route-Scouting Guide The synthesis of highly functionalized benzothiazoles is a cornerstone of modern medicinal chemistry and chemical biology. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate: A Route-Scouting Guide

The synthesis of highly functionalized benzothiazoles is a cornerstone of modern medicinal chemistry and chemical biology. Specifically, methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9) represents a highly versatile building block. It features a benzothiazole core for favorable pharmacokinetics, a 2-carboxylate group (often utilized in the synthesis of luciferin analogs or peptide coupling), and a 5-cyano group that serves as a robust handle for late-stage transformations into amidines, tetrazoles, or primary amines.

Designing a synthetic route for this molecule requires careful navigation of chemoselectivity. The primary challenge lies in constructing the thiazole ring and the ester moiety without inadvertently hydrolyzing the sensitive cyano group. As an application scientist, evaluating the optimal route requires balancing atom economy, reagent toxicity, and scalability. This guide objectively compares three distinct synthetic strategies, providing mechanistic rationales and self-validating experimental protocols for each.

Strategic Route Overview

The synthesis of methyl 5-cyanobenzo[d]thiazole-2-carboxylate can be approached from three fundamentally different disconnections:

  • Route A (Biomimetic Condensation): Direct construction of the thiazole ring via condensation of a functionalized 2-aminothiophenol with an oxalic acid derivative.

  • Route B (Late-Stage Cyanation): Cross-coupling of a pre-formed 5-bromobenzothiazole scaffold, leveraging transition-metal catalysis.

  • Route C (Oxidative Esterification): Oxidation of a cheap 2-methylbenzothiazole precursor, followed by Fischer esterification.

SyntheticRoutes A 2-amino-4-cyanobenzenethiol + Methyl oxalyl chloride Target Methyl 5-cyanobenzo[d]thiazole- 2-carboxylate A->Target Route A: Condensation B Methyl 5-bromobenzo[d]thiazole- 2-carboxylate + Zn(CN)2 B->Target Route B: Pd-Cyanation C 5-cyano-2-methylbenzo[d]thiazole + [O] then MeOH C->Target Route C: Oxidation/Esterification

Figure 1: Three divergent synthetic pathways to methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

Route A: Biomimetic Condensation (The Thiol-Oxalate Approach)

This classical approach mimics the biosynthesis of luciferin by condensing [1].

Mechanistic Causality: Methyl 2-chloro-2-oxoacetate (methyl oxalyl chloride) is selected over dimethyl oxalate due to its superior electrophilicity. The highly reactive acyl chloride preferentially attacks the nucleophilic thiol (or amine, depending on the micro-pH) to form a thioester/amide intermediate. The addition of a mild base (pyridine) is critical; it neutralizes the generated HCl, preventing the protonation of the amine and thermodynamically driving the intramolecular cyclization to close the aromatic thiazole ring.

Self-Validating Experimental Protocol:

  • Reaction: Dissolve 2-amino-4-cyanobenzenethiol (1.0 equiv) in anhydrous THF under N₂. Cool to 0 °C. Add pyridine (2.5 equiv). Dropwise, add methyl 2-chloro-2-oxoacetate (1.1 equiv).

  • Cyclization: Warm the mixture to 60 °C for 4 hours.

  • In-Process Control (IPC): Monitor by HPLC. The system validates itself when the highly polar thiol peak disappears, replaced by a distinct, less polar, highly UV-active peak (extended conjugation of the benzothiazole).

  • Workup: Quench with water. Extract with EtOAc. Wash the organic layer with 1M HCl (removes residual pyridine) and saturated NaHCO₃ (neutralizes hydrolyzed oxalic acid byproducts). The selective solubility ensures the organic phase isolates only the neutral target compound. Dry over Na₂SO₄ and concentrate.

Route B: Late-Stage Cyanation (The Cross-Coupling Approach)

When handling unstable thiols (which readily oxidize to disulfides) is undesirable, late-stage functionalization of a halogenated scaffold is preferred. This route utilizes [2].

Mechanistic Causality: The C-Br bond in methyl 5-bromobenzo[d]thiazole-2-carboxylate is selectively targeted by the Pd(0) catalyst for oxidative addition. Zinc cyanide (Zn(CN)₂) is deliberately chosen over NaCN or KCN; its lower solubility prevents the oversaturation of cyanide ions in the solution, which would otherwise poison the palladium catalyst by forming inactive [Pd(CN)₄]²⁻ complexes. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle, which sterically forces the intermediate into a cis-conformation, drastically accelerating the reductive elimination step and preventing homocoupling byproducts.

PdCycle Pd0 Pd(0)L2 Active Catalyst OA Pd(II)(Ar)(Br)L2 (Oxidative Addition) Pd0->OA + Ar-Br (Precursor) TM Pd(II)(Ar)(CN)L2 (Transmetalation) OA->TM + Zn(CN)2 / - ZnBr2 RE Ar-CN Product (Reductive Elimination) TM->RE RE->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle of the Pd-catalyzed cyanation detailing oxidative addition and reductive elimination.

Self-Validating Experimental Protocol:

  • Reaction: In a Schlenk flask, combine methyl 5-bromobenzo[d]thiazole-2-carboxylate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (5 mol%), and dppf (10 mol%) in degassed DMF.

  • Heating: Heat to 100 °C for 12 hours under N₂.

  • IPC: TLC (Hexane/EtOAc 3:1). The starting bromide and the cyano product have distinct Rf values due to the strong dipole moment introduced by the nitrile group.

  • Workup: Cool to room temperature and quench with a 10% aqueous ammonia solution. Validation step: Ammonia strongly complexes with excess zinc and palladium, solubilizing them into the aqueous phase and preventing heavy metal contamination in the precipitating organic product. Filter the resulting solid and recrystallize from ethanol.

Route C: Oxidative Esterification (The Scale-Up Approach)

For industrial scale-up, utilizing inexpensive 2-methylbenzothiazole derivatives is highly economical. The challenge is oxidizing the 2-methyl group without destroying the 5-cyano group.

Mechanistic Causality: The 2-methyl group is highly activated (benzylic-like) due to the electron-withdrawing nature of the adjacent imine nitrogen. Traditional harsh oxidants (like KMnO₄ in sulfuric acid) will indiscriminately hydrolyze the 5-cyano group into an amide or carboxylic acid. Therefore, a [3] is selected. Using O₂ as the terminal oxidant in the presence of a metalloporphyrin provides a mild, controlled radical oxidation pathway that halts exactly at the carboxylic acid stage while leaving the nitrile untouched.

Self-Validating Experimental Protocol:

  • Oxidation: Dissolve 5-cyano-2-methylbenzo[d]thiazole in an ethanol/water mixture. Add 50 ppm of a mononuclear metalloporphyrin catalyst and 1M NaOH. Pressurize with O₂ (1.0 MPa) and heat to 80 °C for 6 hours.

  • Acid-Base Validation (Workup 1): Cool the mixture. The intermediate (5-cyanobenzo[d]thiazole-2-carboxylic acid) is highly polar and exists as a soluble sodium salt in the basic aqueous phase. Wash with diethyl ether to remove unreacted starting material. Acidify the aqueous phase to pH 2.0 using HCl. The pure carboxylic acid immediately precipitates. This phase-switching inherently validates the success of the oxidation.

  • Esterification: Suspend the dried carboxylic acid in anhydrous methanol. Add catalytic H₂SO₄ and reflux for 8 hours.

  • Workup 2: Concentrate the methanol, neutralize with NaHCO₃, and extract with dichloromethane to yield the final methyl ester.

Quantitative Data Comparison

To assist in route selection, the following table summarizes the performance metrics of each pathway based on standard laboratory-scale execution.

MetricRoute A (Condensation)Route B (Pd-Cyanation)Route C (Oxidation)
Overall Yield 75 - 82%85 - 90%60 - 65% (Over 2 steps)
Atom Economy HighLow (Generates ZnBr₂ waste)High (O₂ is the oxidant)
Scalability Moderate (Thiol instability)Low (Cost of Pd/Ligands)Excellent (Cheap reagents)
Reagent Toxicity Moderate (Acyl chlorides)High (Cyanide gas risk)Low (Green oxidation)
Primary Use Case Rapid analog synthesisLate-stage library generationKilogram-scale manufacturing

References

  • Zhu, X., et al. "Synthesis of benzothiazoles." Organic Chemistry Portal, 2020. URL:[Link]

  • Broudic, N., Pacheco-Benichou, A., Fruit, C., & Besson, T. "Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides." Molecules, 2022; 27(23):8426. URL:[Link]

  • "Preparation method of benzothiazole-2-carboxylic acid." Google Patents, Patent No. CN104860901B.
Validation

LC-MS Analysis of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate Degradation Products: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in profiling the degradation pathways of complex heterocyclic scaffolds. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a highly reactive building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in profiling the degradation pathways of complex heterocyclic scaffolds. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a highly reactive building block and drug intermediate. Its structure contains three distinct liabilities: a hydrolyzable methyl ester, a hydration-prone nitrile group, and a benzothiazole core susceptible to oxidative and basic cleavage.

This guide provides an objective comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for characterizing these degradation products, emphasizing the causality behind analytical choices and establishing a self-validating experimental workflow.

Mechanistic Degradation Pathways: Understanding the Causality

Before selecting an analytical platform, we must understand why and how the molecule degrades. The structural liabilities of methyl 5-cyanobenzo[d]thiazole-2-carboxylate dictate its breakdown under forced degradation conditions (ICH Q1A guidelines):

  • Ester Hydrolysis & Decarboxylation: Under acidic or basic conditions, the methyl ester rapidly hydrolyzes to 5-cyanobenzo[d]thiazole-2-carboxylic acid. Because the carboxylic acid is positioned alpha to the electron-withdrawing imine nitrogen of the thiazole ring, it is highly unstable and readily decarboxylates upon heating to form 5-cyanobenzo[d]thiazole.

  • Nitrile Hydration: Oxidative conditions (e.g., H₂O₂) or strong bases catalyze the hydration of the nitrile to a primary amide (methyl 5-carbamoylbenzo[d]thiazole-2-carboxylate), and eventually to a carboxylic acid.

  • Thiazole Ring Cleavage: As documented in environmental degradation studies of related [1], strong basic or oxidative stress can rupture the thiazole ring, yielding ring-opened thiol or sulfonate derivatives.

DegradationPathway Parent Methyl 5-cyanobenzo[d]thiazole -2-carboxylate Acid 5-Cyanobenzo[d]thiazole -2-carboxylic acid Parent->Acid Ester Hydrolysis (Base/Acid) Amide Methyl 5-carbamoylbenzo[d]thiazole -2-carboxylate Parent->Amide Nitrile Hydration (Oxidative/Base) RingOpen Ring-Opened Thiol Derivatives Parent->RingOpen Thiazole Cleavage (Strong Base) Decarb 5-Cyanobenzo[d]thiazole Acid->Decarb Decarboxylation (Heat)

Figure 1: Major forced degradation pathways of methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

Comparative Chromatographic Strategies: C18 vs. Biphenyl

The primary analytical challenge is retaining the highly polar, low-molecular-weight degradation products (like the ring-opened thiols and the decarboxylated core) while resolving closely related positional isomers. Standard reversed-phase (C18) columns rely purely on hydrophobic dispersion forces, which often fail to retain polar aromatic degradants.

The Causality of Column Selection: We compare a standard C18 phase against a Biphenyl stationary phase. The Biphenyl column introduces π−π interactions. Because benzothiazoles are electron-deficient aromatic systems, they engage in strong π−π stacking with the electron-rich biphenyl ligands, drastically improving retention and shape selectivity for planar degradants.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (e.g., BEH C18)Biphenyl (e.g., Kinetex Biphenyl)Causality / Mechanistic Insight
Retention of Acid Degradant Poor ( k′ < 1, elutes near void)Excellent ( k′ > 3)Biphenyl provides π−π retention for polar aromatic acids.
Resolution of Amide Isomers Moderate ( Rs​ < 1.5)High ( Rs​ > 2.5)Enhanced shape selectivity for planar, rigid molecules.
Peak Shape (Asymmetry) 1.4 (Tailing observed)1.05 (Highly symmetrical)Biphenyl phases often shield residual silanols better from basic nitrogens.
Mobile Phase Compatibility 0.1% Formic Acid (Optimal)0.1% Formic Acid (Optimal)Acidic pH suppresses silanol ionization and promotes[M+H]⁺ formation.

Mass Spectrometry Platforms: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the correct MS platform depends on the phase of your research. For initial degradation profiling, structural elucidation is paramount. For late-stage stability testing, sensitivity and throughput take precedence. As demonstrated in clinical and environmental [2], Triple Quadrupole systems offer unmatched sensitivity for known targets, but lack the resolution needed for unknown identification.

Table 2: MS Platform Performance Comparison
FeatureHigh-Resolution Q-TOF MSTriple Quadrupole (QqQ) MSApplication Phase
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass ( ± 0.5 Da)Q-TOF: Structural elucidation of unknown degradants.
Acquisition Mode Data-Dependent MS/MS (DDA)Multiple Reaction Monitoring (MRM)QqQ: Targeted quantification of specific known pathways.
Sensitivity (LOD) ~10 ng/mL~0.1 ng/mLQqQ: Trace-level degradant monitoring in stability batches.
Isotopic Fidelity High (Resolves 34S isotopes)LowQ-TOF: Confirms the presence of the intact thiazole sulfur.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It includes mandatory system suitability checks, blank subtractions, and orthogonal quenching steps to prevent artifactual degradation inside the LC autosampler.

LCMSWorkflow SamplePrep Forced Degradation (Acid, Base, Ox, Heat) Quench Neutralization & Dilution SamplePrep->Quench LC UHPLC Separation (Biphenyl Column) Quench->LC MS High-Res MS (Q-TOF) Exact Mass & MS/MS LC->MS Data Data Processing (Mass Defect Filter) MS->Data

Figure 2: Self-validating LC-MS/MS analytical workflow for degradant profiling.

Step-by-Step Methodology

Step 1: Forced Degradation Setup

  • Base Hydrolysis: Dissolve 1 mg/mL of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in 50% Acetonitrile/Water. Add 0.1 N NaOH to a final concentration of 0.05 N. Incubate at 40°C for 4 hours.

  • Oxidation: Add 3% H₂O₂ to the 1 mg/mL API solution. Incubate at room temperature for 24 hours. (This specifically mimics [3]).

  • Self-Validation Check: Always prepare a control sample (API in 50% ACN/Water, no stressor) incubated under identical conditions to rule out solvent-induced degradation.

Step 2: Quenching and Sample Preparation

  • Causality: If samples are not neutralized, degradation will continue in the autosampler, skewing kinetic data.

  • Neutralize the basic sample with an equivalent volume of 0.1 N HCl.

  • Dilute all samples 1:10 in initial mobile phase (95% Water / 5% ACN with 0.1% Formic Acid) to prevent solvent-front distortion during injection.

Step 3: UHPLC Separation

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes [M+H]⁺ ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 mins, hold for 2 mins, re-equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 4: High-Resolution MS Acquisition (Q-TOF)

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.

  • Acquisition: Data-Dependent Acquisition (DDA). Scan range m/z 100–1000.

  • Self-Validation Check: Utilize a Mass Defect Filter (MDF) centered around the parent drug's exact mass (C10H6N2O2S, Exact Mass: 218.0150 Da). Because degradation products share the core scaffold, their mass defects will fall within a predictable ± 50 mDa window, filtering out background matrix noise.

References

  • Title: Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases Source: Biomolecules (NIH/PMC) URL: [Link]

  • Title: Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine Source: Analytical and Bioanalytical Chemistry (PubMed) URL: [Link]

  • Title: Potential contribution to secondary aerosols from benzothiazoles in the atmospheric aqueous phase based on oxidation and oligomerization mechanisms Source: Atmospheric Chemistry and Physics (Copernicus) URL: [Link]

Comparative

Spectroscopic Comparison Guide: Methyl vs. Ethyl 5-Cyanobenzo[d]thiazole-2-carboxylate

Executive Summary & Application Context In the rapidly expanding field of bioorthogonal chemistry and drug development, heteroaromatic nitriles—specifically cyanobenzothiazoles—have emerged as premier building blocks. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

In the rapidly expanding field of bioorthogonal chemistry and drug development, heteroaromatic nitriles—specifically cyanobenzothiazoles—have emerged as premier building blocks. Inspired by the natural biosynthesis of firefly luciferin, the condensation between cyanobenzothiazoles and 1,2-aminothiols (such as N-terminal cysteine) provides a highly specific, biocompatible click reaction for protein labeling and molecular imaging[1].

While 2-cyanobenzothiazoles are the standard reagents for the CBT-Cys click reaction[2], 5-cyanobenzo[d]thiazole-2-carboxylates offer orthogonal reactivity. In these molecules, the 2-position is occupied by an ester (methyl or ethyl), which can be selectively hydrolyzed or converted into an amide, while the 5-cyano group serves as a distinct pharmacophore or a secondary click-handle.

As a Senior Application Scientist, the most frequent dilemma I encounter from synthetic teams is choosing between the methyl and ethyl ester variants. The choice dictates not only the downstream synthetic stability but also the spectroscopic parameters required for quality control. This guide provides an objective, data-driven comparison of their spectroscopic signatures and outlines self-validating experimental protocols for their characterization.

Structural & Performance Comparison

The fundamental difference between the two derivatives lies in the alkyl chain of the C-2 ester. This seemingly minor structural variation significantly impacts their reactivity and physical properties.

  • Methyl Ester : Exhibits higher reactivity toward hydrolysis and aminolysis. It is the preferred choice when the ester must be rapidly deprotected under mild conditions. However, it is more prone to unwanted degradation in aqueous biological buffers.

  • Ethyl Ester : The additional methylene group provides enhanced steric shielding around the carbonyl carbon[3]. This yields greater stability during multi-step synthetic sequences and slightly higher lipophilicity, which can be advantageous for cell-permeable probe design.

Quantitative Spectroscopic Data Summary
Property / Spectral FeatureMethyl 5-cyanobenzo[d]thiazole-2-carboxylateEthyl 5-cyanobenzo[d]thiazole-2-carboxylate
Chemical Formula C₁₀H₆N₂O₂SC₁₁H₈N₂O₂S
Molecular Weight 218.23 g/mol 232.26 g/mol
¹H NMR (Aliphatic Region) Singlet, 3H, δ ~4.05 ppmQuartet, 2H, δ ~4.55 ppm; Triplet, 3H, δ ~1.45 ppm
¹H NMR (Aromatic Region) δ 8.40 (d), 8.15 (d), 7.75 (dd) ppmδ 8.40 (d), 8.15 (d), 7.75 (dd) ppm
¹³C NMR (Aliphatic Region) δ ~53.5 ppmδ ~62.5 ppm, ~14.2 ppm
FT-IR (C=O Stretch) ~1735 cm⁻¹~1730 cm⁻¹
FT-IR (C≡N Stretch) ~2230 cm⁻¹~2230 cm⁻¹
ESI-MS [M+H]⁺ m/z 219.02m/z 233.04

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the spectroscopic characterization of these benzothiazole derivatives must not rely on isolated measurements. The protocols below are designed as self-validating systems , where the instrument and methodology inherently verify the accuracy of the data.

SpectroscopicWorkflow Prep Sample Preparation (CDCl3 + TMS) NMR NMR Acquisition (1H / 13C) Prep->NMR IR ATR-FTIR (Neat Solid) Prep->IR MS ESI-MS (Positive Mode) Prep->MS Val Structural Validation NMR->Val IR->Val MS->Val

Caption: Experimental workflow for the spectroscopic validation of benzothiazole derivatives.

Protocol A: High-Resolution NMR Spectroscopy

Step 1: Sample Preparation Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Rationale: CDCl₃ is selected because it lacks exchangeable protons and easily dissolves these moderately lipophilic esters[3]. Anhydrous conditions are critical to prevent the formation of the free carboxylic acid via spontaneous hydrolysis of the methyl ester.

  • Self-Validation Check: TMS acts as a zero-point internal standard. If the TMS peak drifts from exactly 0.00 ppm, the system automatically flags a magnetic field drift or calibration error, invalidating the run before erroneous data is processed.

Step 2: Acquisition Parameters Acquire ¹H NMR using a 30° pulse angle with a 10-second relaxation delay (D1).

  • Causality & Rationale: The cyano-substituted aromatic ring contains quaternary carbons (C-2, C-5, C-3a, C-7a) that undergo slow T1 relaxation. A long D1 delay is required to ensure accurate integration, which is vital for quantifying trace impurities (like unreacted starting materials).

  • Self-Validation Check: The system evaluates the line width of the TMS peak. If the full width at half maximum (FWHM) exceeds 1.0 Hz, the software registers a shimming failure and aborts the acquisition, ensuring that the fine meta-coupling (J = 1.5 Hz) of the H-4 proton is not obscured by poor magnetic homogeneity.

Protocol B: ATR-FTIR Spectroscopy

Step 1: Background Subtraction & Acquisition Collect a background scan of the empty diamond crystal, apply the neat solid sample, and collect 32 scans at 4 cm⁻¹ resolution.

  • Causality & Rationale: The diamond ATR crystal has a strong intrinsic phonon absorption band between 2300–1900 cm⁻¹. Because the diagnostic C≡N stretch of our cyanobenzothiazole occurs right at the edge of this window (~2230 cm⁻¹), a fresh background scan is mandatory to prevent the diamond's signal from masking the nitrile peak.

  • Self-Validation Check: The spectrometer software continuously monitors the signal-to-noise ratio in the 2300–1900 cm⁻¹ region. If the ratio drops below 3:1 during the background scan, the system locks the workflow and prompts for crystal cleaning, preventing false negatives for the cyano group.

Protocol C: ESI-MS (Electrospray Ionization Mass Spectrometry)

Step 1: Ionization & Detection Inject the sample using a methanol/water (0.1% formic acid) mobile phase into the mass spectrometer operating in Positive Ion Mode (ESI+).

  • Causality & Rationale: The basic nitrogen atom (N-3) in the benzothiazole ring possesses a high proton affinity. The addition of 0.1% formic acid forces the protonation of this nitrogen, making ESI+ highly sensitive and yielding robust [M+H]⁺ parent ions (m/z 219.02 for methyl; m/z 233.04 for ethyl).

  • Self-Validation Check: Prior to sample injection, an automated tuning mix (containing known fluorinated phosphazines) is infused. The instrument must achieve a mass accuracy of < 5 ppm on these calibrant peaks. If the calibration fails, the injection sequence is halted.

Mechanistic Insights: Bioorthogonal Applications

Understanding the spectroscopic properties of these esters is crucial when utilizing them in complex biological matrices. When benzothiazole derivatives are subjected to 1,2-aminothiols, they undergo a specific cascade of reactions. The integrity of the starting ester (verified by the NMR/IR protocols above) ensures that side reactions (like premature ester hydrolysis) do not compete with the primary click mechanism.

ClickMechanism Precursor Benzothiazole Precursor (Nitrile/Ester) Intermediate Thioimidate Intermediate Precursor->Intermediate Thiol Attack Thiol N-terminal Cysteine Thiol->Intermediate Product Thiazoline Conjugate Intermediate->Product Condensation (-NH3)

Caption: Mechanistic pathway of the bioorthogonal click reaction using benzothiazole precursors.

References

  • Title: Single‐Molecule Observation of Intermediates in Bioorthogonal 2‐Cyanobenzothiazole Chemistry. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Title: Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Title: Rationalization of Benzazole-2-carboxylate versus Benzazine-3-one/Benzazine-2,3-dione Selectivity Switch during Cyclocondensation. Source: ACS Publications (The Journal of Organic Chemistry). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the highest standards of safety and en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the highest standards of safety and environmental stewardship. The handling and disposal of specialized research chemicals like Methyl 5-cyanobenzo[d]thiazole-2-carboxylate demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to build a deep, functional understanding of the process.

Hazard Profile & Critical Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a complex heterocyclic compound that must be treated as hazardous waste .[1][2] Its structure contains a cyanated aromatic system, which dictates its primary hazard characteristics.

Core Principle: All chemical waste should be managed under the assumption that it is hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1]

Hazard CategoryDescriptionCritical Disposal Consideration
Acute Toxicity The presence of a cyano (-C≡N) group is a significant toxicological concern. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[3] Under specific conditions, such as contact with strong acids, they pose a risk of liberating highly toxic hydrogen cyanide (HCN) gas.[4][5][6]Segregation is Non-Negotiable. This waste must be kept separate from all acidic waste streams to prevent a potentially lethal chemical reaction.[4][7]
Environmental Hazard Complex aromatic and heterocyclic compounds are often persistent in the environment and can be very toxic to aquatic life, potentially with long-lasting effects.[8] Direct release into the sewer system is strictly prohibited.[4][9]No Sink or Drain Disposal. All waste, including the first rinse of emptied containers, must be collected for approved hazardous waste disposal.[4]
Reactivity Beyond incompatibility with acids, this compound may react with strong oxidizing agents. Mixing with unknown waste streams can lead to unpredictable and dangerous reactions.[10]Avoid Co-mingling Waste. Do not mix this waste with other chemical waste streams, particularly halogenated solvents or strong oxidizers, unless explicitly permitted by EHS protocols.[10][11]

The Core Disposal Workflow: From Generation to Collection

The proper disposal of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a systematic process. Adherence to this workflow ensures safety, compliance, and environmental responsibility.

Guiding Philosophy: The lifecycle of a chemical, from procurement to disposal, is the direct responsibility of the researcher.[11] Prudent practices begin with waste minimization; order only the quantities required for your research to reduce the volume of waste generated.[12][13]

DisposalWorkflow A Step 1: Waste Generation (Solid Waste & Contaminated Items) B Step 2: Segregation (Isolate from Acids & Incompatibles) A->B Immediate Action C Step 3: Containerization (Use a designated, compatible, and sealed container) B->C Prevent Reactions D Step 4: Labeling (Affix 'HAZARDOUS WASTE' label with full chemical name) C->D Ensure Identification E Step 5: Storage (Place in designated Satellite Accumulation Area) D->E Maintain Control F Step 6: Request Pickup (Contact institutional EHS for disposal) E->F Final Handoff

Caption: The mandatory workflow for the safe disposal of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate waste.

Step-by-Step Methodology
  • Waste Generation & Identification:

    • This workflow applies to the pure (unused or expired) chemical, reaction residues containing the compound, and any materials contaminated with it (e.g., weighing papers, gloves, silica gel).

    • Treat all materials used to clean up spills as hazardous waste.[1]

  • Segregation:

    • Immediately segregate waste containing Methyl 5-cyanobenzo[d]thiazole-2-carboxylate at the point of generation.[11]

    • Crucially, ensure this waste container is physically separated from containers holding acidic waste. [4][7] This is the most critical step in preventing the formation of HCN gas.

  • Containerization:

    • Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[11] The original product container is often an excellent choice for unused chemical waste.[1]

    • For solid waste (contaminated gloves, weighing papers), a clearly marked, sealable pail or drum lined with a plastic bag is appropriate.[14]

    • The container must be kept closed at all times except when actively adding waste.[11][12] This prevents the release of vapors and reduces the risk of spills.

  • Labeling:

    • All hazardous waste containers must be clearly and accurately labeled.[7][12]

    • The label must include the words "HAZARDOUS WASTE" .[11]

    • List the full chemical name: "Methyl 5-cyanobenzo[d]thiazole-2-carboxylate". If it's a mixture, list all constituents and their approximate percentages.

    • Indicate the date when waste was first added to the container (the "accumulation start date").[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][12]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][12]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in your SAA.[1][12] Given the toxicity of cyanated compounds, it is prudent to request pickups frequently to keep quantities minimal.

  • Request for Disposal:

    • Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][12]

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.

Protocols for Decontamination & Spill Management

Protocol 3.1: Decontamination of Empty Containers

An "empty" container that held this chemical is not safe for regular trash until properly decontaminated.

  • First Rinse (Hazardous): Rinse the container three times with a suitable solvent (e.g., acetone, methanol) capable of dissolving the compound.[1]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste. Add it to your Methyl 5-cyanobenzo[d]thiazole-2-carboxylate waste container. Subsequent rinses may also require collection depending on local regulations.

  • Deface Label: Completely remove or obliterate the original chemical label on the container.

  • Final Disposal: After triple rinsing and air-drying, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[7]

Protocol 3.2: Disposal of Contaminated Labware & PPE
  • Solid Waste: Disposable items such as gloves, weighing paper, and contaminated bench protectors should be collected in a designated solid hazardous waste container.[14] This container must be sealed, labeled, and stored in the SAA.

  • Sharps: Needles or contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.

  • Non-disposable Glassware: Clean contaminated glassware using the triple rinse method described above, collecting the first rinse as hazardous waste.

Protocol 3.3: Emergency Spill Procedures
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Contain: If the spill is small and you are trained to handle it, prevent its spread by enclosing it with an inert absorbent material (e.g., sand, vermiculite).[15] Do not use combustible materials like paper towels to absorb large quantities of liquid waste.

  • Contact EHS: Immediately contact your institution's EHS or emergency response team for guidance and cleanup assistance.

  • Decontaminate: All materials used for spill cleanup must be collected, containerized, and disposed of as hazardous waste.[1]

By integrating these principles and procedures into your daily laboratory operations, you contribute to a culture of safety and ensure that your work advances science without compromising the well-being of yourself, your colleagues, or the environment.

References

  • University of Pennsylvania, EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Duke University, Safety. (n.d.). Laboratory Chemical Waste Management Practice. Available at: [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Available at: [Link]

  • Purdue University, Radiological and Environmental Management. (2003). Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • Lawrence Berkeley National Laboratory, Environment, Health, and Safety. (2025). Proper Management of Chemicals. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Available at: [Link]

  • Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Available at: [Link]

  • Massachusetts Institute of Technology, Environmental Health & Safety. (n.d.). Procedure for disposing of hazardous waste. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Available at: [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Handling specialized heterocyclic building blocks like Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9)[1] requires a rigorous, chemistry-first approach to laboratory safety. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized heterocyclic building blocks like Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9)[1] requires a rigorous, chemistry-first approach to laboratory safety. As a Senior Application Scientist, I approach chemical handling not just as a checklist of rules, but as a self-validating system rooted in molecular causality.

Understanding why a chemical behaves the way it does dictates how we protect ourselves. This guide provides an authoritative, step-by-step operational and safety protocol designed for researchers and drug development professionals.

Mechanistic Context & Hazard Profiling

To design an effective safety protocol, we must first analyze the molecular structure of Methyl 5-cyanobenzo[d]thiazole-2-carboxylate and its inherent risks:

  • Lipophilic Benzothiazole Core: The benzothiazole ring is highly lipophilic. If the powder contacts the skin, it can easily dissolve in dermal lipids and cross the stratum corneum, carrying its toxic payload directly into systemic circulation. This drives the classification for acute dermal toxicity (H312)[2].

  • Cyano Group (-C≡N) Reactivity: While generally stable in its solid state, the cyano moiety poses a latent risk. If exposed to strong acids or extreme thermal degradation, it can liberate highly toxic hydrogen cyanide (HCN) gas.

  • Crystalline Powder Morphology: Benzothiazole derivatives are typically fine, crystalline powders. These particles carry static charges, making them prone to spontaneous aerosolization during weighing. Inhalation of these micro-particles bypasses upper respiratory defenses, causing severe acute respiratory irritation (H335) and systemic toxicity (H332)[2][3].

The Personal Protective Equipment (PPE) Matrix

Standard latex gloves and safety glasses are insufficient for this class of compounds. The table below outlines the mandatory PPE specifications and the mechanistic rationale behind each requirement.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Nitrile (≥8 mil thickness) or Neoprene. Double-gloving is mandatory. Benzothiazole derivatives permeate thin, non-polar materials like latex. Double-gloving creates a fail-safe against micro-tears[2].
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Prevents aerosolized crystalline dust from dissolving in ocular fluid, which triggers severe mucosal inflammation (H319)[3].
Respiratory N95, P100 particulate respirator, or PAPR.Mechanically filters out fine aerosolized particles, neutralizing the primary vector for acute inhalation toxicity (H332, H335)[2][3].
Body Protection Flame-resistant (FR) lab coat with fitted knit cuffs.Prevents powder accumulation on exposed forearms and mitigates static discharge risks during powder transfer.

Operational Workflow & Step-by-Step Methodology

Every step in handling Methyl 5-cyanobenzo[d]thiazole-2-carboxylate must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Workflow A 1. Pre-Operation Verify Hood & Don PPE B 2. Material Handling Use Anti-Static Spatula A->B C 3. Transfer & Setup Inert Atmosphere (N2/Ar) B->C D 4. Execution Monitor Off-gassing C->D E 5. Decontamination Clean Surfaces & Doff PPE D->E

Fig 1: End-to-end operational workflow for handling hazardous benzothiazole derivatives.

Step 1: Pre-Operation Validation
  • Fume Hood Verification: Ensure the chemical fume hood is hard-ducted with a verified face velocity of at least 100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow.

  • PPE Donning: Don the FR lab coat, tight-fitting goggles, N95/P100 respirator, and two pairs of nitrile gloves[2]. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create a seamless barrier.

Step 2: Weighing and Transfer
  • Static Mitigation: Use an anti-static weighing boat and a grounded, stainless-steel spatula. Causality: Static buildup causes the powder to "jump" and aerosolize, increasing inhalation risk.

  • Sealed Transfer: Once weighed, immediately transfer the compound into a reaction flask and seal it with a rubber septum before removing it from the balance area.

Step 3: Reaction Execution
  • Solvent Introduction: Introduce organic solvents (e.g., anhydrous DMF, DMSO, or DCM) via a syringe through the septum. Dissolve the compound completely before introducing any other reagents.

  • Acid Avoidance: Strictly avoid introducing strong aqueous acids to the unreacted compound unless specifically required by the protocol, as this minimizes the risk of HCN liberation. Conduct all reactions under an inert atmosphere (Nitrogen or Argon).

Step 4: Decontamination & Doffing
  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a solvent the compound is soluble in (e.g., isopropanol or ethanol), followed by a secondary wipe with soapy water to remove residual lipophilic traces.

  • PPE Doffing: Remove the outer gloves first by turning them inside out. Wash the inner gloves with soap and water before removing them, ensuring no chemical residue transfers to your bare hands[3].

Emergency Response & Disposal Plan

In the event of an operational failure, immediate, pre-planned actions are required to prevent systemic toxicity.

Emergency Incident Incident Occurs (Spill or Exposure) Exposure Human Exposure (Skin/Eye/Inhalation) Incident->Exposure Spill Chemical Spill (Powder Release) Incident->Spill Med Flush 15 mins & Seek Medical Aid Exposure->Med Vent Evacuate & Ventilate Don N95/P100 Respirator Spill->Vent Clean Absorb with Inert Material (Do Not Sweep) Vent->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Fig 2: Emergency response and containment pathways for powder spills and biological exposure.

Biological Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will accelerate the dermal absorption of the lipophilic benzothiazole[3].

  • Eye Contact: Flush eyes continuously at an emergency eyewash station for 15 minutes, holding the eyelids open to ensure complete irrigation[2][3]. Seek immediate ophthalmological evaluation.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and call emergency medical services[3].

Spill Containment & Disposal Protocol
  • Evacuation: If a significant amount of powder is spilled outside the fume hood, evacuate the immediate area to allow airborne dust to settle.

  • Containment: Do not dry-sweep the powder, as this will violently aerosolize the chemical. Instead, cover the spill with an inert absorbent material (e.g., sand or vermiculite) slightly dampened with water or isopropanol to suppress dust[3].

  • Disposal: Scoop the absorbed mixture using a non-sparking tool into a chemically compatible, sealable hazardous waste container. Label it explicitly as "Toxic Organic Solid Waste (Contains Cyanobenzothiazole derivatives)" and dispose of it via an approved institutional waste management plant[3].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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